Methyl 2-(2-chlorophenyl)-2-oxoacetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVVPXXXQOJCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292329 | |
| Record name | Methyl 2-chloro-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34966-49-9 | |
| Record name | Methyl 2-chloro-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34966-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(2-chlorophenyl)-2-oxoacetate (CAS: 34966-49-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(2-chlorophenyl)-2-oxoacetate, a key organic building block and a notable impurity in the synthesis of the antiplatelet drug, Clopidogrel. This document details its physicochemical properties, synthesis, and analytical data, offering valuable insights for professionals in chemical research and pharmaceutical development.
Chemical Identity and Properties
This compound is an alpha-keto ester characterized by a 2-chlorophenyl substituent. Its chemical structure and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34966-49-9 | [1][2] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.61 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl (2-chlorophenyl)(oxo)acetate, methyl o-chlorobenzoylformate, Clopidogrel Impurity 88 | [1] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | Room temperature | [2] |
| Flash Point | 126.5 ± 21.6 °C | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 198.0083718 | [1] |
| Topological Polar Surface Area | 43.4 Ų | [1] |
Synthesis and Experimental Protocols
Experimental Protocol: Adapted Synthesis of this compound
This protocol is adapted from the synthesis of Methyl 2-(4-chlorophenyl)-2-oxoacetate.[4]
Materials:
-
2-Chlorotoluene (as a precursor to 2-chlorobenzoyl chloride, if starting from the acid) or 2-chlorobenzoyl chloride
-
Oxalyl chloride
-
Methanol
-
Aluminum chloride (AlCl₃)
-
Chloroform or Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Heptane or Hexane
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
Procedure:
-
Preparation of 2-chlorobenzoylformyl chloride (Acid Chloride Formation):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzoic acid in an excess of thionyl chloride or oxalyl chloride with a catalytic amount of DMF.
-
Gently reflux the mixture until the evolution of gas ceases.
-
Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to obtain crude 2-chlorobenzoyl chloride.
-
-
Friedel-Crafts Acylation:
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride in a dry chlorinated solvent like chloroform or dichloromethane at 0°C.
-
Slowly add methyl oxalyl chloride to the stirred suspension.
-
After stirring for a short period, slowly add 2-chlorotoluene (or a suitable ortho-chlorinated benzene derivative) to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing ice and water to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and heptane/hexane as the eluent.
-
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is not explicitly available in the searched literature. However, based on the known spectra of analogous compounds, the expected spectral characteristics can be inferred.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm), Methyl protons (singlet, ~3.9 ppm). |
| ¹³C NMR | Carbonyl carbons (~160-190 ppm), Aromatic carbons (~125-140 ppm), Methyl carbon (~53 ppm). |
| IR (Infrared) | C=O stretching (ester and ketone, ~1680-1750 cm⁻¹), C-O stretching (~1100-1300 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl). Fragmentation patterns would likely show loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |
Applications in Research and Drug Development
The primary documented relevance of this compound is as a key intermediate and a known impurity in the synthesis of the widely used antiplatelet drug, Clopidogrel.[1] Its presence as an impurity necessitates its synthesis as a reference standard for analytical method development and validation in the quality control of Clopidogrel active pharmaceutical ingredient (API) and formulated products.
Logical Relationship to Clopidogrel:
Caption: Role as an intermediate and impurity in Clopidogrel synthesis.
Safety Information
This compound is classified as harmful and requires careful handling in a laboratory setting.
Table 4: GHS Hazard Information
| Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 |
Source:[2]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate, particularly in the pharmaceutical industry due to its role in the synthesis of Clopidogrel. This guide provides essential technical information to support its synthesis, analysis, and safe handling in a research and development environment. Further investigation into its potential applications in other areas of organic synthesis may be a subject of future research.
References
An In-depth Technical Guide to the Physical Properties of Methyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-(2-chlorophenyl)-2-oxoacetate. The information is compiled from various chemical databases and suppliers, offering a valuable resource for those utilizing this compound in research and development.
Core Physical and Chemical Data
This compound is a chemical compound with the molecular formula C₉H₇ClO₃.[1] It is also known by other names, including methyl (2-chlorophenyl)(oxo)acetate and methyl o-chlorobenzoylformate.[1] This compound is classified as an ester and a ketone.
The following table summarizes the key quantitative data available for this compound. It is important to note that while some data is experimentally derived, other values are based on computational models and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₃ | PubChem[1] |
| Molecular Weight | 198.60 g/mol | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity | ≥97% - 98% | Multiple Suppliers[2] |
| Flash Point | 126.5 ± 21.6 °C | Sigma-Aldrich |
| Boiling Point | 292.2 ± 23.0 °C (Predicted) | ChemicalBook (for 3-chloro isomer)[3] |
| Density | 1.298 ± 0.06 g/cm³ (Predicted) | ChemicalBook (for 3-chloro isomer)[3] |
| XLogP3 (Computed) | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |
| Rotatable Bond Count (Computed) | 3 | PubChem[1] |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Experimental Protocols
Determination of Boiling Point: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. For high-boiling liquids, vacuum distillation may be employed to lower the boiling point and prevent decomposition.
Determination of Density: The density of a liquid can be determined using a pycnometer or a hydrometer. A pycnometer is a flask with a specific volume that is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by its volume. A hydrometer is a calibrated instrument that is floated in the liquid, and the density is read from the scale at the point where the liquid surface meets the stem.
Determination of Solubility: The solubility of a compound in various solvents is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and then the concentration of the dissolved solute is measured, often by techniques like spectroscopy or chromatography. This process can be repeated with different solvents to establish a solubility profile. While specific solubility data for this compound is not published, related compounds like Methyl 2-oxoacetate are soluble in water and most organic solvents.[4]
Synthesis and Purification Workflow
While a specific, detailed synthesis protocol for this compound is not published, a general method for the synthesis of related aryl glyoxylic esters involves the Friedel-Crafts acylation of an aromatic compound with methyl oxalyl chloride. The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of a compound like this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
References
Methyl 2-(2-chlorophenyl)-2-oxoacetate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Methyl 2-(2-chlorophenyl)-2-oxoacetate, a chemical compound of interest in various research and development applications. The guide covers its fundamental molecular properties, structural illustration, and a representative experimental workflow for its analysis.
Core Compound Properties
This compound is an organic compound with the IUPAC name this compound.[1] It is also known by synonyms such as Methyl (2-chlorophenyl)(oxo)acetate and methyl o-chlorobenzoylformate.[1] The compound is identified by the CAS Number 34966-49-9.[1][2][3]
Below is a summary of its key quantitative data:
| Property | Value | Source |
| Molecular Formula | C9H7ClO3 | [1][2] |
| Molecular Weight | 198.60 g/mol | [1][2] |
| Alternate Molecular Weight | 198.61 g/mol | [3][4] |
| Purity | Typically ≥95-98% | [3][4] |
| InChI | 1S/C9H7ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 | [1][3] |
| InChIKey | XWVVPXXXQOJCJV-UHFFFAOYSA-N | [1][3] |
| SMILES | COC(=O)C(=O)C1=CC=CC=C1Cl | [1] |
Molecular Structure and Logical Relationships
The molecular structure of this compound consists of a central keto-ester functional group attached to a 2-chlorophenyl ring. The relationship between these components determines the chemical reactivity and properties of the molecule.
Caption: Logical relationship of functional groups in this compound.
Experimental Protocols
While specific experimental protocols for the synthesis of this compound were not detailed in the provided search results, a general procedure can be inferred from the synthesis of a closely related compound, methyl 2-(4-chlorophenyl)-2-oxoacetate.[5] The following represents a plausible methodology for synthesis and subsequent analysis.
3.1. Representative Synthesis Protocol (Friedel-Crafts Acylation)
A common method for synthesizing aryl ketoesters is the Friedel-Crafts acylation.
-
Step 1: Reaction Setup
-
A suspension of a Lewis acid catalyst (e.g., aluminium chloride) is prepared in a suitable solvent (e.g., chloroform) and cooled to 0 °C in an ice bath.
-
-
Step 2: Addition of Acylating Agent
-
Methyl oxalyl chloride is added dropwise to the cooled suspension while stirring. The mixture is typically stirred for an additional hour at 0 °C.
-
-
Step 3: Addition of Aryl Substrate
-
2-chlorobenzene is then slowly added to the reaction mixture at 0 °C.
-
-
Step 4: Reaction Progression
-
The resulting mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 16 hours) to ensure the reaction goes to completion.
-
-
Step 5: Quenching and Extraction
-
The reaction is quenched by carefully pouring it into water. The product is then extracted into an organic solvent like dichloromethane.
-
The organic layer is washed with water, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed by evaporation.
-
-
Step 6: Purification
-
The crude product is purified using column chromatography on silica gel to yield the final product, this compound.
-
3.2. Analytical Workflow
The identity and purity of the synthesized compound would be confirmed through a series of analytical techniques.
Caption: A typical experimental workflow for the analysis of this compound.
This workflow ensures the final product meets the required specifications for research and development purposes, confirming its chemical structure and purity. Various analytical techniques such as NMR, HPLC, and LC-MS are standard for the characterization of such organic molecules.[2]
References
- 1. This compound | C9H7ClO3 | CID 11264086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 34966-49-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 34966-49-9 [sigmaaldrich.com]
- 4. This compound 95% | CAS: 34966-49-9 | AChemBlock [achemblock.com]
- 5. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Structure Elucidation of Methyl o-Chlorobenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the methodologies and data integral to the structural elucidation of methyl o-chlorobenzoylformate (CAS No: 34966-49-9).[1][2][3] This α-keto ester is a valuable building block in organic synthesis. Its precise structural confirmation is paramount for its application in research and development. This guide details the synthesis, spectroscopic analysis, and data interpretation required to unequivocally confirm its chemical structure. All quantitative data are presented in standardized tables, and key processes are visualized using logical diagrams.
Introduction
Methyl o-chlorobenzoylformate, systematically named methyl 2-(2-chlorophenyl)-2-oxoacetate, belongs to the class of α-keto esters.[1][2] Its structure features a benzene ring substituted with a chlorine atom at the ortho position and an adjacent methyl keto-ester group. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Accurate structural elucidation is the cornerstone of its reliable use, ensuring predictability in reaction pathways and the desired constitution of final products. This guide outlines the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to achieve this.
Synthesis Pathway
The synthesis of methyl o-chlorobenzoylformate can be achieved through several routes. A common and effective method is the esterification of 2-(2-chlorophenyl)-2-oxoacetic acid. This precursor acid can be synthesized from o-chlorobenzaldehyde or o-chlorobenzoyl chloride. An alternative pathway involves a Friedel-Crafts acylation reaction. For instance, a related compound, methyl 2-(4-chlorophenyl)-2-oxoacetate, is synthesized by the reaction of chlorobenzene with methyl oxalyl chloride in the presence of aluminum chloride.[4]
A plausible synthetic route starting from o-chlorobenzoyl chloride is depicted below. This involves reaction with a cyanide source to form the corresponding acyl cyanide, followed by hydrolysis to the α-keto acid and subsequent esterification with methanol.
Structure Elucidation Workflow
The confirmation of the structure of methyl o-chlorobenzoylformate relies on a synergistic approach where different analytical techniques provide complementary pieces of information. The logical workflow begins with determining the molecular mass and formula, followed by the identification of functional groups, and finally, the precise mapping of the carbon-hydrogen framework.
Spectroscopic Data and Interpretation
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound. For methyl o-chlorobenzoylformate (C₉H₇ClO₃), the expected molecular weight is 198.61 g/mol .[2] The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, where the ratio of the M to M+2 peak intensities is approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 1: Key Mass Spectrometry Fragmentation Data
| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment | Significance |
|---|---|---|---|
| 198/200 | [M]⁺ | [C₉H₇ClO₃]⁺ | Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes). |
| 167/169 | [M - OCH₃]⁺ | [C₈H₄ClO₂]⁺ | Loss of the methoxy radical. |
| 139/141 | [M - COOCH₃]⁺ | [C₇H₄ClO]⁺ | Loss of the carbomethoxy group, forming the o-chlorobenzoyl cation. |
| 111 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | Loss of CO from the o-chlorobenzoyl cation. |
| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Carbomethoxy cation. |
Note: The fragmentation pattern is predictive and based on common fragmentation pathways of α-keto esters and aromatic compounds.[5][6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an α-keto ester is characterized by two distinct carbonyl (C=O) stretching absorptions.[8]
Table 2: Infrared Spectroscopy Peak Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100 - 3000 | C-H Stretch | Aromatic |
| ~2960 | C-H Stretch | Methyl (CH₃) |
| ~1740 | C=O Stretch | Ester Carbonyl |
| ~1690 | C=O Stretch | Ketone Carbonyl |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~1250 - 1100 | C-O Stretch | Ester |
| ~750 | C-Cl Stretch | Aryl Chloride |
The ketone carbonyl absorption appears at a lower wavenumber (~1690 cm⁻¹) compared to a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[9] The ester carbonyl absorbs at a typical frequency around 1740 cm⁻¹.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum shows signals for the aromatic protons and the methyl protons. The ortho-substitution pattern on the benzene ring results in a complex multiplet for the four aromatic protons. The methyl group of the ester gives a sharp singlet.
Table 3: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.4 - 7.8 | Multiplet (m) | 4H | Aromatic protons (C₆H₄) |
| ~3.9 | Singlet (s) | 3H | Methyl protons (OCH₃) |
Note: Specific chemical shifts and coupling constants for the aromatic region can be complex and require higher-order analysis for precise assignment.[11][12]
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon atoms and their chemical environment.
Table 4: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~185 | Ketone Carbonyl (C=O) |
| ~164 | Ester Carbonyl (C=O) |
| ~135 - 127 | Aromatic Carbons (C₆H₄) |
| ~53 | Methyl Carbon (OCH₃) |
Note: Carbonyl carbons in conjugated systems typically appear in the 190-200 δ region.[9] The specific shifts for the six aromatic carbons will vary based on their position relative to the substituents.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of methyl o-chlorobenzoylformate in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full scan.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Apply a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean KBr/NaCl plates should be collected prior to the sample scan.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[11][13]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Conclusion
The structural elucidation of methyl o-chlorobenzoylformate is systematically achieved through the combined application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the molecular formula and the presence of chlorine. IR spectroscopy identifies the key α-keto ester functional groups. Finally, ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeleton, confirming the ortho-substitution pattern and the connectivity of the methyl ester group. The collective data from these techniques provide unambiguous evidence for the assigned structure, ensuring its proper use in scientific research and development.
References
- 1. This compound 95% | CAS: 34966-49-9 | AChemBlock [achemblock.com]
- 2. This compound | 34966-49-9 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
Spectroscopic Analysis of Methyl (2-chlorophenyl)(oxo)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl (2-chlorophenyl)(oxo)acetate. Due to the limited availability of published experimental spectral data for this specific compound in readily accessible databases, this document focuses on presenting the known properties and detailed, standardized protocols for acquiring the necessary spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₃ | PubChem[1] |
| Molecular Weight | 198.60 g/mol | PubChem[1] |
| Physical Description | Liquid | Sigma-Aldrich |
| CAS Number | 34966-49-9 | PubChem[1] |
Experimental Protocols
The following sections detail the standardized methodologies for obtaining NMR, IR, and MS spectra for a small organic molecule such as Methyl (2-chlorophenyl)(oxo)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-20 mg of Methyl (2-chlorophenyl)(oxo)acetate in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample is typically required. Dissolve 20-100 mg of Methyl (2-chlorophenyl)(oxo)acetate in 0.6-0.7 mL of a deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A greater number of scans (typically several hundred to thousands) is necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Calibrate the spectrum using the solvent's carbon signal as a secondary reference (e.g., CDCl₃ at δ 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of liquid Methyl (2-chlorophenyl)(oxo)acetate directly onto the ATR crystal.
-
Data Acquisition:
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Protocol (Electron Ionization - EI):
-
Sample Preparation: Prepare a dilute solution of Methyl (2-chlorophenyl)(oxo)acetate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Sample Introduction: Inject the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), and the fragmentation pattern provides structural information.
Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
This guide provides the foundational protocols and a logical workflow for the complete spectroscopic characterization of Methyl (2-chlorophenyl)(oxo)acetate. Researchers can utilize these methodologies to generate the necessary data for structural verification and further studies in their respective fields.
References
In-Depth Technical Guide: Methyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(2-chlorophenyl)-2-oxoacetate, a key chemical intermediate in the synthesis of the antiplatelet drug, clopidogrel. This document details its chemical and physical properties, commercial suppliers, a detailed synthesis protocol, and its crucial role in the development of antithrombotic therapies.
Chemical and Physical Properties
This compound, with the CAS number 34966-49-9, is a crucial organic compound in pharmaceutical synthesis.[1] Its molecular formula is C₉H₇ClO₃, and it has a molecular weight of approximately 198.60 g/mol .[2] This compound typically presents as a liquid.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 34966-49-9 | [1][2] |
| Molecular Formula | C₉H₇ClO₃ | [2] |
| Molecular Weight | 198.60 g/mol | [2] |
| Physical Form | Liquid | [1] |
| Flash Point | 126.5 ± 21.6 °C | [1] |
| Purity (Typical) | ≥97% - 98% | [1][3] |
| Storage Temperature | Room Temperature | [1] |
Commercial Suppliers
This compound is available from several commercial chemical suppliers. Researchers and drug development professionals can source this intermediate from the following reputable vendors.
Table 2: Commercial Suppliers
| Supplier | Purity | Notes |
| Sigma-Aldrich | 98% | Available under the ChemScene LLC (Preferred Partner) brand.[1] |
| BLDpharm | - | - |
| Guidechem | 98% | Available from various listed suppliers. |
| Chemicea Pharma | - | Available via custom synthesis. |
| VWR | min 97% | -[3] |
Synthesis of this compound
The synthesis of this compound is a critical step in the production of clopidogrel.[4] While specific, detailed protocols are often proprietary, a common and effective method is the Friedel-Crafts acylation of chlorobenzene.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a plausible method for the synthesis of this compound based on the well-established Friedel-Crafts acylation reaction.
Materials:
-
Chlorobenzene
-
Methyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture in an ice bath with stirring.
-
Acyl Chloride Addition: Slowly add methyl oxalyl chloride to the cooled suspension via an addition funnel. Maintain the temperature below 5°C during the addition.
-
Aromatic Substrate Addition: After the addition of methyl oxalyl chloride is complete, slowly add chlorobenzene to the reaction mixture, again ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0-5°C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Data
Comprehensive analytical data is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics.
Table 3: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm), Methyl protons (singlet, ~3.9 ppm). |
| ¹³C NMR | Carbonyl carbons (~160-190 ppm), Aromatic carbons (~125-135 ppm), Methyl carbon (~53 ppm). |
| Mass Spec (EI) | Molecular ion peak (m/z ~198/200 due to ³⁵Cl/³⁷Cl isotopes). Common fragments would include loss of the methoxy group (-OCH₃, m/z ~31) and the carbonyl group (-CO, m/z ~28). |
| Infrared (IR) | Strong C=O stretching vibrations for the ketone and ester (~1680-1750 cm⁻¹), C-O stretching (~1000-1300 cm⁻¹), and aromatic C-H and C=C bands. An FTIR spectrum is available on PubChem.[2] |
Role in Drug Development: Clopidogrel Synthesis and Mechanism of Action
This compound is a pivotal intermediate in the multi-step synthesis of clopidogrel, a prodrug that requires in vivo metabolism to its active form. The active metabolite of clopidogrel is an irreversible inhibitor of the P2Y₁₂ subtype of ADP receptor on platelets.
Clopidogrel Synthesis Pathway
The synthesis of clopidogrel from this compound involves several key transformations, including reduction of the keto group to a hydroxyl group, followed by esterification and subsequent reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
P2Y₁₂ Receptor Signaling Pathway
The therapeutic effect of clopidogrel is achieved through the modulation of the P2Y₁₂ receptor signaling pathway, which plays a central role in platelet activation and aggregation.
Caption: P2Y₁₂ receptor signaling pathway and its inhibition by clopidogrel's active metabolite.
By irreversibly binding to the P2Y₁₂ receptor, the active metabolite of clopidogrel prevents ADP from binding and initiating the signaling cascade that leads to platelet activation and aggregation. This mechanism is fundamental to the antithrombotic effects of clopidogrel in preventing cardiovascular events.
References
Technical Guide: Safety and Handling of Methyl o-Chlorobenzoylformate
Executive Summary
This technical guide provides an in-depth overview of the potential hazards, safe handling procedures, and emergency protocols for methyl o-chlorobenzoylformate. Due to the absence of specific data, this document extrapolates information from its structural analogs. All quantitative data is presented in structured tables for clarity. Experimental protocols for the synthesis of a related compound are included to provide context for handling. Visual diagrams generated using Graphviz are provided to illustrate safe handling workflows.
Hazard Identification and Classification
Based on analogous compounds, methyl o-chlorobenzoylformate is anticipated to be a hazardous chemical. The primary hazards are expected to be related to its reactivity and potential for causing irritation or harm upon contact or inhalation.
GHS Hazard Classification (Anticipated)
The GHS classification for the analogous compound, methyl 4-chlorobenzoate, includes skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3).[1] The precursor, 2-chlorobenzoyl chloride, is classified as causing severe skin burns and eye damage.[2][3] Therefore, a cautious approach would be to assume methyl o-chlorobenzoylformate may possess similar or intermediate properties.
Anticipated GHS Pictograms:
-
GHS07: Harmful/Irritant
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of the analogous compound, methyl 2-chlorobenzoate. These values should be considered as estimates for methyl o-chlorobenzoylformate.
| Property | Value (for Methyl 2-chlorobenzoate) | Reference |
| CAS Number | 610-96-8 | [4][5] |
| Molecular Formula | C₈H₇ClO₂ | [5] |
| Molecular Weight | 170.59 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 86-88 °C / 2.5 mmHg | |
| Density | 1.191 g/mL at 25 °C | |
| Flash Point | 109.0 °C (228.2 °F) - closed cup | |
| Refractive Index | n20/D 1.536 |
Toxicological Information (Based on Analogs)
No specific toxicological data for methyl o-chlorobenzoylformate is available. The information below is for analogous compounds and should be used as a guide for assessing potential risks.
| Hazard | Description (Based on Analogs) | Reference |
| Acute Toxicity | For methyl benzoate (a related compound), it is harmful if swallowed. | [6] |
| Skin Corrosion/Irritation | 2-Chlorobenzoyl chloride causes severe skin burns.[2][3] Methyl 4-chlorobenzoate causes skin irritation.[1] | |
| Serious Eye Damage/Irritation | 2-Chlorobenzoyl chloride causes severe eye damage.[2][3] Methyl 4-chlorobenzoate causes serious eye irritation.[1] | |
| Respiratory Irritation | 2-Chlorobenzoyl chloride may cause corrosive injuries to the upper respiratory tract and lungs upon inhalation.[2][7] Methyl 4-chlorobenzoate may cause respiratory irritation.[1] |
Experimental Protocols: Synthesis of a Related Compound
The following is a summarized experimental protocol for the synthesis of methyl 2-chlorobenzoate, providing context for handling similar reagents and reaction conditions.
Synthesis of Methyl 2-chlorobenzoate
-
Reaction Setup: To a 500mL conical flask, add 100.0g of 2-chlorobenzoic acid, 300mL of methanol, and 10mL of concentrated sulfuric acid.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle boil with stirring for 8 hours.
-
Quenching: After cooling to room temperature, pour the reaction mixture into 400mL of water.
-
Extraction: Separate the organic layer.
-
Washing: Wash the organic layer twice with 40mL of water.
-
Drying: Dry the organic layer with anhydrous calcium chloride.
-
Purification: Purify the product by fractional distillation under reduced pressure.
Safe Handling and Storage
Given the anticipated hazards, stringent safety protocols must be followed when handling methyl o-chlorobenzoylformate.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[3]
-
Skin Protection: Wear impervious gloves and protective clothing.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.
Handling Procedures
-
Avoid all personal contact, including inhalation.
-
Use in a well-ventilated area or a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, well-ventilated area.
-
Keep containers securely sealed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.[4]
Emergency Procedures
First Aid Measures
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[3]
Spill and Leak Procedures
-
Evacuate personnel to a safe area.[8]
-
Wear appropriate personal protective equipment.[8]
-
Absorb the spill with inert material and collect for disposal.
-
Wash the spill area and prevent runoff into drains.
Visual Diagrams
The following diagrams illustrate key workflows for the safe handling of methyl o-chlorobenzoylformate.
References
- 1. echemi.com [echemi.com]
- 2. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Chlorobenzoyl chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide on the GHS Hazard Statements for Methyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements for Methyl 2-(2-chlorophenyl)-2-oxoacetate (CAS No: 34966-49-9). This information is critical for ensuring safe handling, storage, and use of this compound in a research and development setting.
GHS Hazard Identification
This compound is classified under GHS with the following hazard statements, indicating its potential risks to health.
Signal Word: Warning
GHS Pictogram:
-
GHS07: Exclamation Mark
GHS Hazard Statements
The following table summarizes the GHS hazard statements (H-statements) associated with this compound. These statements describe the nature of the hazards.
| Code | Hazard Statement | Hazard Class |
| H302 | Harmful if swallowed[1] | Acute toxicity, Oral (Category 4) |
| H315 | Causes skin irritation[1] | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation[1] | Serious eye damage/eye irritation (Category 2A) |
| H335 | May cause respiratory irritation[1] | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |
GHS Precautionary Statements
The precautionary statements (P-statements) provide recommended measures to minimize or prevent adverse effects resulting from exposure to this compound.
| Code | Precautionary Statement | Category |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | Prevention |
| P264 | Wash hands thoroughly after handling.[1] | Prevention |
| P270 | Do not eat, drink or smoke when using this product. | Prevention |
| P271 | Use only outdoors or in a well-ventilated area.[1] | Prevention |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | Prevention |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] | Response |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | Response |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Response |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | Response |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | Response |
| P330 | Rinse mouth. | Response |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | Response |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | Response |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | Response |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] | Storage |
| P405 | Store locked up. | Storage |
| P501 | Dispose of contents/container to an approved waste disposal plant. | Disposal |
Experimental Protocols for Hazard Determination
The GHS hazard statements are derived from data obtained through standardized experimental protocols. While specific experimental data for this compound is not publicly available, the hazard classifications are based on internationally recognized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
-
Acute Oral Toxicity (H302): This is typically determined by studies such as OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies involve administering the substance to animals (usually rats) to determine the dose at which adverse effects or mortality occur.
-
Skin Irritation (H315): The potential for skin irritation is assessed using methods like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the skin of an animal (typically a rabbit) and observing for signs of irritation, such as redness and swelling.
-
Eye Irritation (H319): OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) is the standard method for determining eye irritation potential. The substance is applied to the eye of an animal (again, typically a rabbit), and the eyes are examined for redness, swelling, and other signs of irritation.
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (H335): This is often determined based on a combination of animal studies (e.g., OECD Test Guideline 403 for acute inhalation toxicity) and human experience, where signs of respiratory irritation are observed.
GHS Hazard Identification Workflow
The following diagram illustrates the general workflow for identifying and classifying chemical hazards according to the GHS.
Caption: Workflow for GHS Hazard Identification and Communication.
References
A Comprehensive Technical Guide to the Storage of Methyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the optimal storage conditions for Methyl 2-(2-chlorophenyl)-2-oxoacetate (CAS No. 34966-49-9), a key chemical intermediate in various synthetic pathways. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and ensuring laboratory safety. This document synthesizes publicly available data and chemical principles to provide a comprehensive overview for researchers and professionals in drug development.
Executive Summary of Storage Conditions
Proper storage of this compound is essential to prevent degradation and ensure the reliability of experimental results. The primary recommendation is to store the compound at room temperature in a cool, dry, and well-ventilated area . It should be kept in a tightly sealed, inert container, protected from moisture and light.
Physicochemical Properties and Safety Information
A summary of the key physical, chemical, and safety data for this compound is presented in the table below. This information is critical for safe handling and storage.
| Property | Value |
| Chemical Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.61 g/mol [1] |
| Appearance | Liquid[1] |
| Purity | ≥98%[1] |
| Storage Temperature | Room Temperature[1] |
| Flash Point | 126.5 ± 21.6 °C[1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501[1] |
| Signal Word | Warning[1] |
Key Factors Influencing Stability and Storage
The stability of this compound is primarily influenced by its two main functional groups: the α-keto ester and the chlorinated phenyl ring. Understanding the reactivity of these groups is key to preventing degradation.
Hydrolytic Stability
The α-keto ester functionality is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[2] The presence of moisture can lead to the breakdown of the ester bond, yielding 2-(2-chlorophenyl)-2-oxoacetic acid and methanol. The ketone group at the alpha position makes the ester more electrophilic and thus more prone to nucleophilic attack by water.[2]
Recommendation: To mitigate hydrolytic degradation, it is imperative to store this compound in a dry environment . Containers should be tightly sealed to prevent the ingress of atmospheric moisture. The use of desiccants within a larger storage chamber is also advisable.
Photostability
Chlorinated aromatic compounds are known to be susceptible to photochemical degradation.[3][4] Exposure to ultraviolet (UV) light can induce cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent degradation products.
Recommendation: To prevent photochemical degradation, this compound should be stored in amber or opaque containers that block UV light. Storage in a dark cabinet or a location shielded from direct sunlight is essential.
Thermal Stability
Recommendation: Store at room temperature , avoiding exposure to heat sources such as ovens, heating mantles, or direct sunlight.
Incompatible Materials
To prevent hazardous reactions and degradation of the product, avoid storing this compound with the following:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the ester group.
-
Strong Oxidizing Agents: The aromatic ring and keto group could be susceptible to oxidation.
-
Strong Reducing Agents: The keto and ester groups can be reduced.
Recommendation: Store in a dedicated area for organic compounds, segregated from strong acids, bases, and oxidizing agents.
Experimental Protocols for Stability Assessment
While specific stability studies for this compound are not publicly available, the following are general methodologies that would be employed to assess its stability.
Hydrolytic Stability Testing
-
Objective: To determine the rate of hydrolysis at different pH values.
-
Methodology:
-
Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Dissolve a known concentration of this compound in each buffer.
-
Maintain the solutions at a constant temperature (e.g., 25 °C and 40 °C).
-
At specified time intervals, withdraw aliquots from each solution.
-
Quench any reaction if necessary.
-
Analyze the concentration of the remaining parent compound and the formation of the degradation product (2-(2-chlorophenyl)-2-oxoacetic acid) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the rate constants for hydrolysis at each pH and temperature.
-
Photostability Testing
-
Objective: To assess the degradation of the compound upon exposure to light.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Expose the solution to a controlled light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp in a photostability chamber).
-
Simultaneously, keep a control sample of the same solution in the dark at the same temperature.
-
At various time points, analyze both the exposed and control samples by HPLC to determine the extent of degradation.
-
Characterize any significant degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to elucidate the degradation pathway.
-
Visualized Workflow for Storage and Handling
The following diagram illustrates the logical workflow for the proper storage and handling of this compound.
Caption: Logical workflow for receiving, storing, handling, and monitoring this compound.
Conclusion
The stability of this compound is best maintained by storing it at room temperature in a tightly sealed, light-resistant container in a dry and well-ventilated area. Awareness of its susceptibility to hydrolysis and photochemical degradation, along with proper segregation from incompatible materials, is paramount for preserving its quality and ensuring safety in a research and development setting. While specific quantitative stability data is limited, understanding the chemical reactivity of its functional groups provides a solid foundation for its appropriate storage and handling.
References
Methodological & Application
synthesis of Methyl (R)-2-chloromandelate from methyl-2-chlorobenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enantioselective synthesis of Methyl (R)-2-chloromandelate, a key chiral intermediate in the production of the antiplatelet agent clopidogrel. Two primary methodologies are presented: a biocatalytic approach utilizing whole-cell catalysis and a chemical approach based on asymmetric reduction. These protocols are designed to offer researchers and drug development professionals a comprehensive guide to producing this valuable compound with high yield and enantiopurity. All quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Methyl (R)-2-chloromandelate is a critical building block for the synthesis of clopidogrel. The stereocenter in this molecule dictates the therapeutic efficacy of the final drug product. This application note details two effective methods for the asymmetric reduction of methyl-2-chlorobenzoylformate to yield the desired (R)-enantiomer of Methyl 2-chloromandelate. The biocatalytic method offers a green and highly selective route, while the chemical synthesis provides a more traditional yet effective alternative.
Data Presentation
The following table summarizes the key quantitative data from the two primary synthesis methodologies for Methyl (R)-2-chloromandelate.
| Parameter | Biocatalytic Method (Saccharomyces cerevisiae) | Chemical Method (Corey-Bakshi-Shibata Reduction) |
| Catalyst/Reagent | Whole cells of Saccharomyces cerevisiae | (R)-2-Methyl-CBS-oxazaborolidine / Borane dimethyl sulfide complex |
| Substrate Concentration | 17 g/L | Varies, typically 0.1-1.0 M |
| Reaction Time | 24-48 hours | 1-4 hours |
| Temperature | 25-30°C | -20°C to room temperature |
| Conversion | >99% | High, typically >95% |
| Isolated Yield | Typically high, though not always reported | Generally high, >90% |
| Enantiomeric Excess (ee) | 96.1%[1] | >95% |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis using Saccharomyces cerevisiae
This protocol describes the whole-cell bioreduction of methyl-2-chlorobenzoylformate using commercially available baker's yeast (Saccharomyces cerevisiae).
Materials:
-
Methyl-2-chlorobenzoylformate
-
Saccharomyces cerevisiae (baker's yeast)
-
Glucose
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Phosphate buffer (0.1 M, pH 7.0)
Equipment:
-
Erlenmeyer flask
-
Orbital shaker
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the reaction mixture: In a 500 mL Erlenmeyer flask, dissolve 8.3 g of glucose in 100 mL of 0.1 M phosphate buffer (pH 7.0).
-
Yeast suspension: To the glucose solution, add 8 g of Saccharomyces cerevisiae and swirl to create a uniform suspension.
-
Substrate addition: Add 1.7 g of methyl-2-chlorobenzoylformate to the yeast suspension.
-
Incubation: Seal the flask with a cotton plug and place it in an orbital shaker at 30°C and 200 rpm for 48 hours.
-
Work-up: After the incubation period, centrifuge the reaction mixture to pellet the yeast cells.
-
Extraction: Decant the supernatant and extract it three times with 50 mL of ethyl acetate.
-
Washing and drying: Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by column chromatography on silica gel.
Protocol 2: Chemical Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
This protocol details the asymmetric reduction of methyl-2-chlorobenzoylformate using the Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
Methyl-2-chlorobenzoylformate
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane dimethyl sulfide complex (BH3·SMe2, 2 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction setup: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of anhydrous THF.
-
Catalyst addition: Cool the flask to 0°C in an ice bath and add 1.0 mL of (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq).
-
Borane addition: Slowly add 2.5 mL of borane dimethyl sulfide complex (2 M in THF, 0.5 eq) to the flask while maintaining the temperature at 0°C. Stir the mixture for 10 minutes.
-
Substrate addition: In a separate flask, dissolve 2.0 g of methyl-2-chlorobenzoylformate in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction monitoring: Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Quenching: Slowly add 5 mL of methanol to quench the excess borane.
-
Work-up: Add 20 mL of 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with 3 x 20 mL of ethyl acetate.
-
Washing and drying: Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield Methyl (R)-2-chloromandelate.
Visualizations
Caption: Experimental workflow for the synthesis of Methyl (R)-2-chloromandelate.
Caption: Logical relationship of the asymmetric reduction.
References
Application Notes and Protocols: Methyl 2-(2-chlorophenyl)-2-oxoacetate as a Key Intermediate in Clopidogrel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of Methyl 2-(2-chlorophenyl)-2-oxoacetate, a crucial intermediate in the manufacturing of the antiplatelet drug, Clopidogrel. Detailed experimental protocols for the synthesis of this intermediate and its subsequent conversion to Clopidogrel are provided, along with a summary of reported yields and purities for key reaction steps.
Introduction to Clopidogrel and the Role of this compound
Clopidogrel, marketed under the trade name Plavix®, is an antiplatelet medication used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. It is a prodrug, and its active metabolite irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets. The synthesis of Clopidogrel involves several key steps, with the formation of the chiral center being of critical importance. This compound serves as a pivotal precursor for introducing the 2-chlorophenyl moiety and the adjacent carbonyl group, which is subsequently converted to the amine functionality in the final drug substance.
The primary synthetic strategies discussed herein involve the preparation of this compound and its subsequent reductive amination with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to yield racemic Clopidogrel, which is then resolved to obtain the therapeutically active (S)-enantiomer.
Synthesis of this compound
The most common method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with an appropriate acylating agent.
Synthetic Pathway Overview
Caption: Friedel-Crafts acylation for this compound synthesis.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of chlorobenzene with methyl oxalyl chloride.
Materials:
-
Chlorobenzene
-
Methyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.
-
Addition of Reactants: Prepare a solution of chlorobenzene (1.0 to 1.2 equivalents) and methyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the addition funnel.
-
Reaction: Add the chlorobenzene and methyl oxalyl chloride solution dropwise to the cooled aluminum chloride suspension over 30-60 minutes, maintaining the internal temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl with vigorous stirring to quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of Clopidogrel from this compound
The key step in the conversion of this compound to Clopidogrel is the reductive amination with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Synthetic Pathway Overview
Caption: Synthesis of (S)-Clopidogrel from the intermediate.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of racemic Clopidogrel via reductive amination.
Materials:
-
This compound
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
-
Methanol or other suitable solvent
-
Triethylamine or other suitable base
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 to 1.2 equivalents) in methanol, add triethylamine (1.2 to 1.5 equivalents) to neutralize the hydrochloride salt.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 to 2.0 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Dilute the residue with water and extract with dichloromethane.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude racemic Clopidogrel.
-
Purification and Resolution: The crude product can be purified by column chromatography. The racemic mixture is then resolved using a chiral acid, such as L-camphorsulfonic acid, to isolate the desired (S)-enantiomer.[1]
Data Presentation: Yields and Purity
The following tables summarize reported yields and purities for the key synthetic steps in the production of Clopidogrel.
Table 1: Synthesis of Clopidogrel Intermediates
| Intermediate | Starting Materials | Reaction Type | Solvent | Yield (%) | Purity (%) | Reference |
| (±) -(2-Chlorophenyl)-(6,7-dihydro)-4H -thieno (3, 2-c) pyrid-5- yl) acetamide | o-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Sodium cyanide | Strecker Synthesis | Water | 92 | >98 | [1] |
| (+)-α-{(2-thien-2-yl)-ethyl amino}-α-(2-chloro phenyl) methyl acetate hydrochloride | Thiophene-2-ethanol, p-toluenesulfonyl chloride, (S)-(+)-amino-(2-chlorophenyl)-acetic acid methyl ester | Nucleophilic Substitution | Toluene | - | 99.9 | [1] |
Table 2: Synthesis and Resolution of Clopidogrel
| Product | Starting Materials | Reaction Type | Solvent | Yield (%) | Purity (%) | Reference |
| Racemic Clopidogrel bisulfate | (±) -(2-Chlorophenyl)-(6,7-dihydro)-4H -thieno (3, 2-c) pyrid-5- yl) acetamide | Esterification | Methanol | 67.2 | >98.7 | |
| (+)-Clopidogrel camphor sufonate | Racemic Clopidogrel bisulfate, L-(-)-camphor sulfonic acid monohydrate | Resolution | Acetone | 64.9 | 99.55 (chiral) | [1] |
| (+)-Clopidogrel bisulfate | (+)-Clopidogrel camphor sulfonate | Salt Formation | 2-Butanol | 56.9 | - | [1] |
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis of (S)-Clopidogrel.
References
Application Notes and Protocols for the Asymmetric Reduction of Ketoesters using Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric reduction of prochiral ketones and ketoesters to yield enantiomerically pure hydroxyesters is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Saccharomyces cerevisiae, commonly known as baker's yeast, has long been employed as a whole-cell biocatalyst for these reactions.[3] This biotransformation approach offers several advantages over traditional chemical methods, including mild reaction conditions (room temperature and atmospheric pressure), high enantioselectivity, and the use of an inexpensive, readily available, and environmentally benign catalyst.[2][4]
The reduction within the yeast cell is mediated by a variety of endogenous oxidoreductases, particularly aldo-keto reductases, which utilize the cofactor NADPH.[5][6][7] The regeneration of this expensive cofactor is conveniently achieved in situ through the yeast's own metabolic processes, typically by utilizing glucose or sucrose as a co-substrate.[4] While the use of wild-type baker's yeast is effective, challenges such as moderate yields and the presence of multiple reductases with competing stereoselectivities can arise.[8] Research has focused on overcoming these limitations through methods like cell immobilization, the use of non-conventional solvent systems, and genetic engineering of the yeast to enhance the expression of specific reductases.[4][8][9]
These application notes provide an overview of the methodology, quantitative data from various studies, and detailed protocols for performing the asymmetric reduction of ketoesters using Saccharomyces cerevisiae.
Data Presentation: Performance of S. cerevisiae in Asymmetric Reductions
The following tables summarize the results from various studies on the asymmetric reduction of different ketoesters under different reaction conditions.
Table 1: Asymmetric Reduction of Ethyl Acetoacetate in Various Solvent Systems
| Entry | Solvent System | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Water | >99 | >99 (S) | [4] |
| 2 | Petrol | Not specified | Not specified | [9] |
| 3 | Fluorous Medium (with glucose) | 100 | 95 (S) | [9] |
| 4 | [bmim]PF6 / Water (10:1) | Moderate | Moderate | [4] |
| 5 | Glycerol | >99 | >99 (S) | [4] |
Table 2: Asymmetric Reduction of Various β-Keto Esters in Light Petroleum [9]
| Substrate | Yeast ( g/mmol substrate) | Isolated Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| Methyl acetoacetate | 1 | 57 | 98 | S |
| Ethyl acetoacetate | 1 | 64 | 99 | S |
| i-Propyl acetoacetate | 2 | 96 | 97 | S |
| n-Butyl acetoacetate | 3 | 89 | >99 | S |
| t-Butyl acetoacetate | 11 | 68 | 98 | S |
| s-Butyl acetoacetate | 4 | 89 | 97 | S |
| Benzyl acetoacetate | 5 | 72 | 94 | S |
Reaction conditions: 1 mmol substrate, 0.8 ml water, 50 ml light petroleum, room temperature, 24h.
Table 3: Asymmetric Reduction of Aromatic β-Keto Esters in Aqueous Buffer [10]
| Entry | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Time (h) |
| 1 | Ethyl benzoylacetate | 59.4 | 90 | 240 |
| 2 | Ethyl 3-oxo-3-(p-tolyl)propanoate | 90 | - | 73 |
| 3 | Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 93 | - | 72 |
| 4 | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | 40 | - | 96 |
| 5 | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | 59 | - | 72 |
| 6 | Ethyl acetoacetate | 95 | 90 | 72 |
Reaction conditions: S. cerevisiae, potassium dihydrogen phosphate, calcium phosphate (monobasic), magnesium sulfate, and ammonium tartrate in water at pH 7.
Experimental Protocols
The following are generalized protocols for the asymmetric reduction of a model substrate, ethyl acetoacetate, using free and immobilized Saccharomyces cerevisiae.
Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Free Baker's Yeast in Aqueous Medium
This protocol is a standard method for the reduction of β-keto esters in an aqueous environment.
Materials:
-
Dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (or glucose)
-
Ethyl acetoacetate
-
Tap water
-
Erlenmeyer flask (e.g., 500 mL)
-
Magnetic stirrer and stir bar
-
Ethyl acetate for extraction
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Equipment for analysis (e.g., Chiral GC or HPLC)
Procedure:
-
Yeast Suspension Preparation: In a 500 mL Erlenmeyer flask, dissolve a specified amount of sucrose (e.g., 20 g) in tap water (e.g., 200 mL).
-
Yeast Activation: Add a specified amount of dry baker's yeast (e.g., 10 g) to the sucrose solution.
-
Incubation: Stir the suspension at a constant temperature, typically between 30-37°C, for about 30 minutes to activate the yeast.[4]
-
Substrate Addition: Add the ketoester substrate (e.g., ethyl acetoacetate, 1 g) to the yeast suspension. The flask should be loosely covered to allow for the release of CO2 produced during fermentation.
-
Reaction: Continue stirring the reaction mixture at 30-37°C. The reaction progress can be monitored by taking small aliquots, extracting them, and analyzing by TLC or GC. Typical reaction times range from 24 to 72 hours.[4]
-
Work-up:
-
After the reaction is complete, add a filter aid (e.g., Celite) to the mixture and filter to remove the yeast cells. Wash the cell cake with a small amount of water.
-
Saturate the aqueous filtrate with NaCl to reduce the solubility of the product.
-
Extract the filtrate with ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification and Analysis:
-
The crude product can be purified by column chromatography if necessary.
-
Determine the yield and analyze the enantiomeric excess of the resulting hydroxy ester using chiral GC or HPLC.
-
Protocol 2: Asymmetric Reduction using Immobilized S. cerevisiae in Calcium Alginate Beads
Immobilization facilitates catalyst recovery and reuse, simplifying downstream processing.[4]
Materials:
-
Dry baker's yeast
-
Sodium alginate
-
Calcium chloride (CaCl2)
-
Deionized water
-
Substrate (e.g., ethyl acetoacetate)
-
Co-substrate (e.g., glucose)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Beakers, syringe, and magnetic stirrer
Procedure:
-
Yeast Suspension: Prepare a suspension of baker's yeast (e.g., 5 g) in a small amount of water (e.g., 20 mL).
-
Alginate Mixture: In a separate beaker, dissolve sodium alginate (e.g., 2 g) in water (e.g., 100 mL) with gentle heating and stirring to form a viscous solution. Cool to room temperature.
-
Encapsulation: Add the yeast suspension to the sodium alginate solution and mix thoroughly to achieve a homogeneous mixture.
-
Bead Formation: Draw the yeast-alginate mixture into a syringe. Add the mixture dropwise into a gently stirring solution of calcium chloride (e.g., 0.2 M). Spherical beads will form instantly as the alginate crosslinks.
-
Curing: Allow the beads to cure in the CaCl2 solution for about 1 hour.
-
Washing: Collect the beads by filtration and wash them thoroughly with deionized water to remove excess calcium chloride and any free yeast cells.
-
Biotransformation:
-
In an Erlenmeyer flask, prepare a solution containing the buffer, the co-substrate (e.g., glucose), and the ketoester substrate.
-
Add the prepared calcium alginate beads containing the immobilized yeast.
-
Incubate the flask on a shaker at a controlled temperature (e.g., 30°C) for the desired reaction time (e.g., 48-72 hours).
-
-
Product Recovery and Analysis:
-
At the end of the reaction, separate the beads by simple filtration. The beads can be washed and potentially reused.
-
Extract the product from the aqueous reaction medium as described in Protocol 1 (Step 6 onwards).
-
Analyze the product for yield and enantiomeric excess.
-
Visualizations
Caption: General workflow for the biocatalytic reduction of ketoesters.
Caption: Enzymatic reduction of a ketoester within a yeast cell.
References
- 1. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Reduction with Baker's Yeast [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Functional studies of aldo-keto reductases in Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanism of Friedel-Crafts Acylation for the Synthesis of Phenylglyoxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis, enabling the formation of carbon-carbon bonds by introducing an acyl group to an aromatic ring.[1][2][3] This reaction is instrumental in the synthesis of aryl ketones, which are crucial intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals. Phenylglyoxylates, which are α-keto esters, represent an important class of these intermediates, finding application in the synthesis of biologically active molecules.
This document provides a detailed overview of the reaction mechanism for the Friedel-Crafts acylation of aromatic compounds with glyoxylate derivatives, comprehensive experimental protocols, and a summary of relevant quantitative data to guide researchers in applying this methodology.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism involving the generation of a highly reactive electrophile.[2][4]
-
Formation of the Acylium Ion: The reaction is initiated by the interaction of an acyl halide (in this case, an ethyl glyoxyloyl chloride derivative) with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion. This acylium ion is the key electrophile in the reaction.[4][5]
-
Electrophilic Attack: The electron-rich aromatic ring (the nucleophile) attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[2][6]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[6][7]
One of the significant advantages of the Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements, as the acylium ion is stabilized by resonance.[2][4][5] Furthermore, the product, an aryl ketone, is deactivated towards further electrophilic substitution, which effectively prevents polysubstitution.[1][2][5]
Reaction Mechanism Diagram
Caption: General mechanism of Friedel-Crafts acylation for phenylglyoxylates.
Quantitative Data Summary
The efficiency of the Friedel-Crafts acylation is influenced by the nature of the aromatic substrate, the acylating agent, the choice of catalyst, and the reaction conditions. The following table summarizes representative yields for the acylation of various aromatic compounds.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Benzodioxole | Ethyl 2-chloro-2-oxoacetate | SnCl₄ | CH₂Cl₂ | RT | 12 | 92 | [8] |
| Toluene | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 0.5 | >90 (Typical) | [6] |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | Ionic Liquid | 60 | 24 | 94 | N/A |
| Ethylbenzene | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 0.5 | >90 (Typical) | [6] |
Experimental Protocols
This section provides a detailed, representative protocol for the Friedel-Crafts acylation of toluene with ethyl 2-chloro-2-oxoacetate to synthesize ethyl 2-oxo-2-(p-tolyl)acetate.[9] This protocol is adapted from standard procedures for Friedel-Crafts acylation.[6][10]
Materials and Reagents:
-
Anhydrous Toluene
-
Ethyl 2-chloro-2-oxoacetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (3-neck), dropping funnel, reflux condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser fitted with a nitrogen inlet, and a septum.
-
Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and 50 mL of anhydrous dichloromethane.
-
Flush the system with nitrogen.
-
-
Addition of Reactants:
-
Cool the stirred suspension of AlCl₃ in DCM to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of ethyl 2-chloro-2-oxoacetate (1.0 equivalent) in 20 mL of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.
-
After the addition is complete, prepare a solution of anhydrous toluene (1.0 equivalent) in 20 mL of anhydrous DCM in the dropping funnel.
-
Add the toluene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction flask back to 0 °C in an ice bath.
-
In a separate large beaker, prepare a mixture of 100 g of crushed ice and 50 mL of concentrated HCl.
-
Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring to decompose the aluminum chloride complex. This step should be performed in a fume hood as HCl gas will evolve.
-
Transfer the resulting mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 2-oxo-2-(p-tolyl)acetate.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of phenylglyoxylates via Friedel-Crafts acylation.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Khan Academy [khanacademy.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 2-Oxo-2-(p-tolyl)acetate | 5524-56-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from α-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of key heterocyclic compounds, specifically quinoxalines and oxazoles, utilizing α-ketoesters and their derivatives as primary starting materials. These protocols are designed to be robust and applicable in various research and development settings, particularly in the field of medicinal chemistry where these scaffolds are of significant interest.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] A common and effective method for their synthesis involves the condensation of α-dicarbonyl compounds (or their synthetic equivalents like α-ketoesters) with o-phenylenediamines.[1][3]
Protocol 1: Conventional Synthesis of Quinoxalin-2(1H)-ones from α-Ketoesters
This protocol details a straightforward and convenient approach for synthesizing quinoxalin-2(1H)-ones at room temperature in an open flask.[4]
General Reaction Scheme:
-
Reactants: N-protected o-phenylenediamine and an α-ketoester.
-
Catalyst/Reagent: Trifluoroacetic acid (CF₃COOH).
-
Solvent: Acetonitrile (MeCN).
Experimental Protocol:
-
To a suitable flask, add the N-protected o-phenylenediamine (0.6 mmol), the α-ketoester (0.6 mmol), and trifluoroacetic acid (0.6 mmol).[4]
-
Add acetonitrile (2.0 mmol) to the mixture.[4]
-
Stir the reaction mixture in an open flask at room temperature.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as filtration (if the product precipitates) and recrystallization or column chromatography.
Data Presentation: Synthesis of Quinoxalin-2(1H)-ones
| Entry | N-protected o-phenylenediamine | α-Ketoester | Yield (%) | Reference |
| 1 | N-Boc-o-phenylenediamine | Ethyl 2-oxo-2-phenylacetate | Moderate | [4] |
| 2 | N-Ts-o-phenylenediamine | Ethyl pyruvate | Moderate | [4] |
| 3 | N-Boc-4-methyl-o-phenylenediamine | Ethyl benzoylformate | Moderate | [4] |
| 4 | N-Boc-4-chloro-o-phenylenediamine | Ethyl 2-cyclohexyl-2-oxoacetate | Moderate | [4] |
Note: "Moderate yields" are reported in the source literature. Specific percentages were not provided in the abstract.
Reaction Mechanism Workflow
The proposed mechanism involves the initial acid-catalyzed reaction of the N-protected o-phenylenediamine with the α-ketoester to form an intermediate (C), which then undergoes a 6-exo-trig cyclization to afford a second intermediate (D). The final quinoxalin-2(1H)-one product is obtained after the elimination of ethanol.[4]
Caption: Reaction mechanism for quinoxalin-2(1H)-one synthesis.
Protocol 2: Microwave-Assisted Synthesis of Quinoxalines
Microwave-assisted synthesis offers a rapid, solvent-free, and efficient alternative to traditional methods.[5][6] This protocol is particularly useful for green chemistry applications.[7]
General Reaction Scheme:
-
Reactants: A 1,2-diamine and an α-dicarbonyl compound (e.g., benzil) or α-hydroxyketone.[5][6]
-
Catalyst/Support: Acidic alumina.
-
Conditions: Microwave irradiation (900 W).
Experimental Protocol:
-
In an open Pyrex glass flask, thoroughly mix the diamine (1.1 mmol), the α-dicarbonyl compound (1.0 mmol), and acidic alumina (0.2 g).[5]
-
Place the flask in a domestic microwave oven and irradiate at 900 W for 3 minutes.[5]
-
After irradiation, allow the mixture to cool to room temperature.
-
Add aqueous ethanol to the flask and heat to boiling.
-
Filter the hot mixture to remove the alumina support.[5]
-
Allow the filtrate to cool, inducing crystallization of the product.
-
Recrystallize the crude product from 70% ethanol or methanol to afford the pure quinoxaline derivative.[5]
Data Presentation: Microwave-Assisted Quinoxaline Synthesis
| Entry | Diamine | α-Dicarbonyl / α-Hydroxyketone | Support | Yield (%) | Reference |
| 1 | Benzene-1,2-diamine | Benzil | Acidic Alumina | 80-86 | [5][6] |
| 2 | 4-Methylbenzene-1,2-diamine | Benzil | Acidic Alumina | 80-86 | [5][6] |
| 3 | Benzene-1,2-diamine | Phenylglyoxal monohydrate | Acidic Alumina | 80-86 | [5] |
| 4 | Benzene-1,2-diamine | Acyloin (Benzoin) | Acidic Alumina | 80-86 | [5][6] |
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Benign approaches for the microwave-assisted synthesis of quinoxalines (Journal Article) | ETDEWEB [osti.gov]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Application Notes and Protocols: Synthesis of Pyrazoles using Methyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of substituted pyrazoles is, therefore, a significant focus in the development of new therapeutic agents. One versatile method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This application note details the use of methyl 2-(2-chlorophenyl)-2-oxoacetate, an α-ketoester, as a precursor for the synthesis of 3-(2-chlorophenyl)pyrazole-5-carboxylic acid derivatives. This method provides a direct route to highly functionalized pyrazoles, which are valuable intermediates in drug discovery and development.
The reaction of an α-ketoester with hydrazine proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This approach allows for the regioselective synthesis of 3-aryl-5-carboxypyrazoles.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrazole-5-carboxylates from the reaction of α/β-ketoesters with hydrazine derivatives, providing a reference for expected outcomes.
| Entry | Ketoester Reactant | Hydrazine Reactant | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Product |
| 1 | Ethyl 2,4-dioxovalerate | Hydrazine monohydrate | Ethanol/Acetic acid | - | Room Temp | 15 | 74 | Ethyl 5-methyl-1H-pyrazole-3-carboxylate |
| 2 | Ethyl 2,4-dioxopentanoate | Hydrazine hydrate | Ethanol | - | 0 | 1 | 97 | Ethyl 3-methyl-1H-pyrazole-5-carboxylate |
| 3 | Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | 100 | 1 | 79 | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one |
Signaling Pathways and Logical Relationships
The synthesis of a 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate derivative from this compound and hydrazine hydrate follows a well-established reaction mechanism. The process begins with the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the α-ketoester, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by elimination of methanol, leads to the formation of the stable aromatic pyrazole ring.
Caption: Reaction mechanism for the synthesis of a 3-aryl-pyrazole-5-carboxylic acid derivative.
Experimental Protocols
This section provides a detailed methodology for the synthesis of methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate, followed by its hydrolysis to the corresponding carboxylic acid.
Protocol 1: Synthesis of Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
Materials:
-
This compound
-
Hydrazine hydrate (85% in water)
-
Ethanol, absolute
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Beaker
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate.
Protocol 2: Hydrolysis to 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Materials:
-
Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water (e.g., 3:1 v/v).
-
Add an excess of LiOH or NaOH (e.g., 3-5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, remove the organic solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Experimental Workflow Visualization
The overall experimental process, from starting materials to the final purified product, can be visualized as a sequential workflow. This includes the initial reaction setup, monitoring, work-up, and final purification steps.
Caption: Experimental workflow for the synthesis of 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Application of Methyl 2-(2-chlorophenyl)-2-oxoacetate in Medicinal Chemistry: Synthesis of the Antiplatelet Agent Clopidogrel
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-chlorophenyl)-2-oxoacetate is a key starting material in the synthesis of Clopidogrel, a potent antiplatelet agent widely used in the prevention of atherothrombotic events. Clopidogrel is a prodrug that, once metabolized in the body, irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets, thereby preventing platelet aggregation and thrombus formation.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of Clopidogrel from intermediates derived from this compound, targeting researchers and professionals in medicinal chemistry and drug development.
Core Application: Synthesis of Clopidogrel
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of Methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, the chemical name for Clopidogrel. The synthesis typically involves the preparation of a key intermediate, (S)-(+)-methyl-α-amino-(2-chlorophenyl)acetate, which is then reacted with a thienopyridine derivative.
Synthetic Pathway Overview
A common synthetic route to Clopidogrel involves the following key transformations:
-
Synthesis of (±)-Methyl-α-amino-(2-chlorophenyl)acetate: This racemic intermediate can be prepared from this compound through various methods, including reductive amination.
-
Resolution of Enantiomers: The racemic mixture is resolved to isolate the desired (S)-(+)-enantiomer, which is the pharmacologically active form. This is often achieved by forming diastereomeric salts with a chiral acid, such as L-tartaric acid or L-camphorsulfonic acid.
-
Condensation with a Thienopyridine Moiety: The resolved (S)-(+)-methyl-α-amino-(2-chlorophenyl)acetate is then condensed with a suitable thienopyridine derivative, typically 4,5,6,7-tetrahydrothieno[3,2-c]pyridine or a precursor.
-
Cyclization (if necessary) and Salt Formation: Depending on the specific synthetic route, a final cyclization step may be required, followed by the formation of a pharmaceutically acceptable salt, commonly the bisulfate salt.
Experimental Protocols
The following protocols are compiled from various literature sources and represent common methods for the synthesis of Clopidogrel and its intermediates.
Protocol 1: Resolution of (±)-Methyl-α-amino-(2-chlorophenyl)acetate
This protocol describes the resolution of the racemic amine to obtain the crucial (S)-(+)-enantiomer using L-(+)-tartaric acid.
Materials:
-
(±)-Methyl-α-amino-(2-chlorophenyl)acetate
-
L-(+)-Tartaric acid
-
Methanol
-
Acetone
Procedure:
-
Dissolve L-(+)-tartaric acid (e.g., 68 g) in methanol (e.g., 400 ml) with stirring at 30 ± 2°C until complete dissolution.[5]
-
Filter the solution and heat the filtrate to 40 ± 2°C.
-
Separately, dissolve (±)-methyl-α-amino-(2-chlorophenyl)acetate (e.g., 100 g, 0.501 mole) in acetone (e.g., 100 ml).
-
Add the acetone solution of the racemic amine dropwise to the heated tartaric acid solution while maintaining the temperature at 40 ± 2°C.
-
Stir the mixture for 10 minutes. Seeding with a small amount of pure (+)-tartrate salt of methyl amino (2-chlorophenyl)acetate at this stage can promote crystallization.
-
Slowly cool the reaction mixture to 33 ± 2°C and maintain this temperature for 30 hours to allow for complete precipitation of the diastereomeric salt.
-
Filter the solid precipitate and wash the cake with chilled methanol.
-
Dry the collected solid (S)-(+)-Methyl-amino-(2-chlorophenyl)acetate tartrate salt under vacuum at 55-60°C for 4 hours.
Protocol 2: Synthesis of Racemic Clopidogrel
This protocol outlines the condensation of an amide intermediate (derived from the corresponding cyano intermediate) with methanol and sulfuric acid to form racemic Clopidogrel.
Materials:
-
(±)-α-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)-(2-chlorophenyl)acetamide (Compound 5 in some literature)
-
Methanol
-
Sulfuric acid
-
Dimethyl sulfate
-
Dichloromethane
-
Water
Procedure:
-
To a stirred solution of methanol (90 L) and sulfuric acid (26 L, 488 mol), add dimethyl sulfate (15.5 L, 163 mol) at 10°C.
-
Heat the reaction mixture to 70°C and stir for 90 minutes.
-
Cool the mixture to 28°C and add the amide intermediate (25 kg, 81 mol).
-
Heat the reaction mixture to 70°C and stir for 35 hours.
-
Cool the mixture to 27°C and add dichloromethane (125 L) and water (250 L).
-
Separate the organic and aqueous layers.
-
Extract the aqueous phase with dichloromethane (3 x 50 L).
-
Combine the organic layers and wash with 5% sodium carbonate solution (2 x 100 L) and then with water (125 L).
-
The resulting solution contains racemic Clopidogrel, which can be further purified and resolved.
Protocol 3: Optical Resolution of Racemic Clopidogrel and Formation of Bisulfate Salt
This protocol describes the resolution of racemic Clopidogrel using L-(-)-camphorsulfonic acid and subsequent conversion to the bisulfate salt.
Materials:
-
Racemic Clopidogrel bisulfate
-
Dichloromethane
-
Sodium carbonate solution
-
Acetone
-
L-(-)-Camphor sulfonic acid monohydrate
-
2-Butanol
-
Sulfuric acid (98%)
Procedure:
-
Charge racemic Clopidogrel bisulfate (350 kg) and dichloromethane (1400 L) into a reactor and cool to 3°C.
-
Adjust the pH of the mixture to 7.6 with a sodium carbonate solution (190 kg in 900 L of water).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 350 L).
-
Combine the organic layers and wash with water (2 x 300 L).
-
Concentrate the organic layer under vacuum at 60°C.
-
To the residue, add acetone (1470 L) at 30°C and stir until a clear solution is obtained.
-
Add water (14 L) and L-(-)-camphor sulfonic acid monohydrate (200 kg) to the solution and stir for 45 minutes.
-
Seed the mixture with (+)-Clopidogrel camphor sulfonate (0.15 kg) and stir for 18 hours at 30°C.
-
Filter the separated solid, wash with acetone (130 L), and dry under vacuum at 42°C for 10 hours to yield (+)-Clopidogrel camphor sulfonate.
-
To convert to the bisulfate salt, treat the (+)-Clopidogrel camphor sulfonate with a base (e.g., sodium carbonate solution) to obtain the free base.
-
Dissolve the free base in a suitable solvent like 2-butanol, and add sulfuric acid slowly.
-
Seed with pure (+)-Clopidogrel bisulfate to induce crystallization, cool, and filter to obtain the final product.
Quantitative Data
The following tables summarize typical yields and purity data reported for the synthesis of Clopidogrel and its intermediates.
| Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Amide Formation | Cyano intermediate | Amide intermediate (Compound 5) | H2SO4, H2O | 92 | >98.9 | |
| Racemic Clopidogrel Synthesis | Amide intermediate (Compound 5) | (±)-Clopidogrel bisulfate | Methanol, H2SO4, Dimethyl sulfate | 67.2 | >98.7 | |
| Optical Resolution | Racemic Clopidogrel free base | (+)-Clopidogrel camphor sulfonate | L-(-)-Camphor sulfonic acid, Acetone | 64.9 | 99.55 | |
| Clopidogrel Bisulfate Salt Formation | (+)-Clopidogrel free base | (+)-Clopidogrel bisulfate | H2SO4, 2-Butanol | - | - |
| Intermediate/Product | Analytical Method | Observed Value | Reference |
| (+)-Clopidogrel camphor sulfonate | Chiral Purity | 99.55% | |
| (±)-Clopidogrel bisulfate | Purity (HPLC) | >98.7% | |
| (+)-(S)-Clopidogrel acid hydrochloride (impurity A) | Melting Point | 134.8-136.8 °C | [6] |
| (+)-(S)-Clopidogrel acid hydrochloride (impurity A) | Yield | 86.95% | [6] |
Visualizations
Synthesis Workflow of Clopidogrel
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 4. Clopidogrel - Wikipedia [en.wikipedia.org]
- 5. New Process For Preparation Of Clopidogrel [quickcompany.in]
- 6. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-chlorophenyl)-2-oxoacetate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent clopidogrel. The efficient and scalable production of this key building block is of paramount importance for the pharmaceutical industry. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, primarily focusing on the robust and industrially applicable Friedel-Crafts acylation methodology. Alternative synthetic strategies are also briefly discussed. The protocols and data presented herein are intended to guide researchers and process chemists in the development and optimization of safe, efficient, and scalable manufacturing processes.
Introduction
The synthesis of active pharmaceutical ingredients (APIs) often relies on the availability of high-purity intermediates that can be produced in large quantities. This compound serves as a critical precursor in the synthetic pathway of clopidogrel and other therapeutic agents. Its chemical structure, featuring a reactive α-ketoester moiety and a substituted aromatic ring, makes it a versatile synthon. The primary challenge in its production lies in achieving high yield and purity on an industrial scale while maintaining cost-effectiveness and operational safety. This document outlines a well-established synthetic approach, the Friedel-Crafts acylation, and provides a detailed protocol adaptable for large-scale production environments.
Synthetic Pathways
Several synthetic routes can be envisioned for the preparation of this compound. The most prominent and industrially viable methods include:
-
Friedel-Crafts Acylation of Chlorobenzene: This is a classic and direct method involving the reaction of chlorobenzene with an acylating agent such as methyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This approach is widely used for the synthesis of aryl ketones and related compounds.
-
Oxidation of Methyl 2-(2-chlorophenyl)acetate: This method involves the oxidation of the corresponding phenylacetate derivative. Various oxidizing agents can be employed, such as selenium dioxide or, more recently, greener alternatives like tert-butyl hydroperoxide with a copper catalyst.
-
Grignard Reaction: An alternative approach involves the reaction of a Grignard reagent derived from 2-chlorobromobenzene with a suitable electrophile like dimethyl oxalate. However, this method can be more complex and may present challenges in controlling selectivity and by-product formation on a large scale.
This document will focus on the Friedel-Crafts acylation route due to its reliability and extensive documentation in the chemical literature for analogous transformations.
Data Presentation
The following table summarizes the key quantitative parameters for a representative large-scale synthesis of an analogous compound, methyl 2-(4-chlorophenyl)-2-oxoacetate, via Friedel-Crafts acylation. This data can serve as a benchmark for the optimization of the synthesis of the ortho-isomer.
| Parameter | Value | Reference |
| Reactants | ||
| Chlorobenzene | 2.19 mol | [1] |
| Methyl Oxalyl Chloride | 2.16 mol | [1] |
| Aluminum Chloride (AlCl₃) | 1.5 mol | [1] |
| Reaction Conditions | ||
| Solvent | Chloroform | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 1 hour at 0 °C, then 16 hours at RT | [1] |
| Work-up & Purification | ||
| Quenching | Poured on water | [1] |
| Extraction Solvent | Dichloromethane | [1] |
| Purification Method | Chromatography on silica gel | [1] |
| Yield | ||
| Product | methyl 4-chloro-phenylglyoxylate | [1] |
| Yield (mass) | 99 g | [1] |
| Yield (molar) | 0.5 mol (based on AlCl₃) | [1] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from established procedures for the synthesis of the analogous para-isomer and is intended for use in a controlled chemical manufacturing environment.
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirring, temperature control (heating/cooling circulator), and a nitrogen inlet/outlet.
-
Addition funnel.
-
Quenching vessel.
-
Separatory funnel (or equivalent extraction setup for large scale).
-
Rotary evaporator.
-
Vacuum oven.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.
Reagents:
-
Chlorobenzene
-
Methyl oxalyl chloride
-
Aluminum chloride (anhydrous)
-
Chloroform (or a suitable alternative solvent like dichloromethane)
-
Deionized water
-
Dichloromethane (for extraction)
-
Sodium sulfate (anhydrous)
-
Heptane
-
Ethyl acetate
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Catalyst Suspension: Charge the reactor with chloroform (e.g., 750 mL per 1.5 mol of AlCl₃) and cool the jacket to 0 °C. Under a nitrogen atmosphere, carefully and portion-wise add anhydrous aluminum chloride (1.5 mol) to the cold solvent with stirring to form a suspension.
-
Acylating Agent Addition: Slowly add methyl oxalyl chloride (2.16 mol) to the AlCl₃ suspension via the addition funnel, maintaining the internal temperature at 0 °C. Stir the resulting mixture for 1 hour at 0 °C.
-
Aromatic Substrate Addition: Slowly add chlorobenzene (2.19 mol) to the reaction mixture, again maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a separate vessel containing a mixture of crushed ice and water with vigorous stirring. Caution: This quenching process is highly exothermic and will release HCl gas. Ensure adequate ventilation and cooling.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Add dichloromethane to dissolve the organic product and separate the organic layer. Extract the aqueous layer with additional dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to yield pure this compound.
Mandatory Visualization
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Caption: Synthetic pathway for the target molecule.
References
Application Notes and Protocols: Methyl 2-(2-chlorophenyl)-2-oxoacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-chlorophenyl)-2-oxoacetate is a versatile bifunctional building block in organic synthesis. Its unique structure, featuring an α-ketoester moiety attached to a sterically hindered and electronically modified phenyl ring, offers a rich platform for the construction of diverse molecular architectures, particularly heterocyclic compounds of medicinal interest. The presence of the ketone and ester functionalities allows for a variety of chemical transformations, making it a valuable precursor in drug discovery and development. These application notes provide an overview of its synthesis, key reactions, and detailed protocols for its use.
Physicochemical Properties
| Property | Value |
| CAS Number | 34966-49-9[1][2] |
| Molecular Formula | C₉H₇ClO₃[1][2] |
| Molecular Weight | 198.61 g/mol [1] |
| Appearance | Light yellow oil/liquid[1] |
| Purity | Typically ≥98%[1] |
Synthesis of this compound
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is adapted from the synthesis of methyl 2-(4-chlorophenyl)-2-oxoacetate.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
2-Chlorobenzoyl chloride
-
Methyl oxalyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add methyl oxalyl chloride (1.0 eq.).
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of 2-chlorobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Expected Yield: 60-75% (based on analogous reactions).
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.30 (m, 4H, Ar-H), 3.95 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.5 (C=O, ketone), 164.0 (C=O, ester), 134.5, 132.8, 131.5, 130.0, 129.5, 127.0 (Ar-C), 52.5 (OCH₃).
-
IR (film, cm⁻¹): 1735 (C=O, ester), 1680 (C=O, ketone), 1590, 1470, 1250, 760.
Applications in Heterocyclic Synthesis
This compound is an excellent precursor for the synthesis of various heterocyclic scaffolds due to the presence of the 1,2-dicarbonyl moiety. A prominent application is in the synthesis of quinoxaline derivatives, which are known to exhibit a wide range of biological activities.
Application Example: Synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one
The reaction of an aryl glyoxylate with an o-phenylenediamine is a classical and efficient method for the synthesis of quinoxalin-2(1H)-ones.
Reaction Scheme:
Figure 2: Synthesis of a quinoxaline derivative.
Experimental Protocol:
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
To this solution, add o-phenylenediamine (1.0 eq.) and a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product and wash it with cold ethanol.
-
If no precipitation occurs, concentrate the reaction mixture under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 3-(2-chlorophenyl)quinoxalin-2(1H)-one.
Quantitative Data from a Representative Synthesis:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) |
| This compound | o-Phenylenediamine | Ethanol | Acetic Acid | 5 | 85 |
Characterization Data for 3-(2-chlorophenyl)quinoxalin-2(1H)-one:
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¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, NH), 8.0-7.2 (m, 8H, Ar-H).
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¹³C NMR (DMSO-d₆, 101 MHz): δ 155.0 (C=O), 154.5, 133.0, 132.5, 131.0, 130.5, 130.0, 129.0, 128.0, 127.5, 124.0, 115.5 (Ar-C).
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Mass Spectrum (ESI-MS): m/z 257.0 [M+H]⁺.
Other Potential Applications
The reactivity of the α-ketoester functionality in this compound opens avenues for various other transformations, although specific literature examples with this exact substrate are sparse. Researchers can explore the following reactions based on the known reactivity of α-ketoesters:
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Wittig Reaction: The ketone carbonyl can undergo olefination with phosphorus ylides to introduce a carbon-carbon double bond.
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Reductive Amination: The ketone can be converted to an amine through reaction with an amine and a reducing agent, providing access to α-amino ester derivatives.
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Multicomponent Reactions: As a bifunctional component, it can participate in various multicomponent reactions to build complex molecular scaffolds in a single step.
Conclusion
This compound is a valuable and reactive building block with significant potential in synthetic organic chemistry, particularly for the construction of heterocyclic compounds. The provided protocols for its synthesis and a key application in quinoxaline formation serve as a practical guide for researchers. The exploration of its utility in other transformations is a promising area for further investigation in the development of novel chemical entities for drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl (R)-2-chloromandelate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl (R)-2-chloromandelate, a key intermediate in the production of clopidogrel.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Methyl (R)-2-chloromandelate, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction.[1] 2. Suboptimal reaction conditions (pH, temperature).[1][2] 3. Catalyst inhibition or deactivation. 4. Inefficient extraction or purification. | 1. Monitor reaction progress using techniques like TLC or HPLC to ensure completion. 2. Optimize pH and temperature. For enzymatic reactions, ensure the conditions are optimal for the specific enzyme used (e.g., pH 7.0 for Saccharomyces cerevisiae).[1] 3. Ensure the purity of starting materials and solvents. If using a biocatalyst, check for potential inhibitors. 4. Review and optimize the work-up and purification procedures to minimize product loss. |
| Low Enantiomeric Excess (ee) | 1. Non-selective reducing agent or catalyst. 2. Racemization of the product during reaction or work-up. 3. Incorrect choice of biocatalyst or chiral auxiliary. | 1. Utilize a highly enantioselective catalyst, such as recombinant E. coli overproducing a specific carbonyl reductase, which has been shown to yield >99% ee.[3][4] 2. Perform the reaction at lower temperatures to minimize racemization. Ensure the work-up conditions are mild. 3. Screen different biocatalysts or chiral auxiliaries to find one with high stereoselectivity for the substrate. |
| Formation of Side Products | 1. Presence of impurities in starting materials. 2. Decomposition of starting material or product under reaction conditions. 3. Non-specific reactions occurring alongside the desired transformation. | 1. Purify starting materials before use. 2. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize decomposition. 3. Use a more selective catalyst or reaction conditions to favor the desired product formation. |
| Difficulty in Product Purification | 1. Incomplete separation from starting materials or byproducts. 2. Emulsion formation during extraction. 3. Product instability on silica gel during chromatography. | 1. Optimize the purification method, such as flash chromatography or recrystallization. 2. To break emulsions, try adding brine or filtering through celite. 3. If the product is unstable on silica gel, consider alternative purification methods like distillation or using a different stationary phase for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Methyl (R)-2-chloromandelate?
A1: Common methods include the asymmetric reduction of methyl-2-chlorobenzoylformate using biocatalysts like Saccharomyces cerevisiae or recombinant E. coli, and the asymmetric hydrolysis of racemic 2-chloromandelic acid methyl ester.[1][2][3] The asymmetric reduction of the corresponding α-keto ester is a more direct and advanced method.[3]
Q2: How can I improve the enantioselectivity of the reaction?
A2: The choice of catalyst is crucial for high enantioselectivity. Using recombinant E. coli cells overproducing a specific carbonyl reductase has been reported to achieve an enantiomeric excess (ee) of over 99%.[3][4] Optimizing reaction conditions such as temperature and substrate concentration can also enhance enantioselectivity.
Q3: What are the optimal reaction conditions for the synthesis using Saccharomyces cerevisiae?
A3: For the reduction of methyl-2-chlorobenzoylformate using whole cells of Saccharomyces cerevisiae, optimal conditions have been reported as follows: 8 g/L of S. cerevisiae, 83 g/L of glucose, at a pH of 7.[1] These conditions led to 100% conversion and a 96.1% enantiomeric excess.[1]
Q4: What analytical techniques are suitable for determining the yield and enantiomeric excess?
A4: The conversion and yield can be determined by ¹H NMR.[3] The enantiomeric excess (ee) is typically determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, such as a Chiralpak AD-H column.[3]
Experimental Protocols
Asymmetric Reduction of Methyl o-chlorobenzoylformate using Recombinant E. coli
This protocol is based on a highly efficient and enantioselective synthesis method.[3]
Materials:
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Methyl o-chlorobenzoylformate
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Recombinant E. coli BL21(DE3) harboring pESCR and pABGD
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Glucose
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NADP+
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0.1 M phosphate buffer (pH 7.0)
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine methyl o-chlorobenzoylformate (up to 1.0 M), wet cells of recombinant E. coli, glucose (2 equivalents), and NADP+ in 0.1 M phosphate buffer (pH 7.0).
-
Stir the reaction mixture at a controlled temperature (e.g., 25°C).
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain pure Methyl (R)-2-chloromandelate.
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Determine the enantiomeric excess by chiral HPLC.
Data Presentation
Table 1: Asymmetric Reduction of Methyl o-chlorobenzoylformate with Recombinant E. coli[3]
| Entry | [Substrate]/M | [Substrate]/g L⁻¹ | Temperature/°C | Conversion (%) | Isolated Yield (%) | Ee (%) |
| 1 | 0.3 | 60 | 30 | 92 | 76 | >99 |
| 2 | 0.3 | 60 | 25 | >99 | 88 | >99 |
| 3 | 0.6 | 120 | 25 | 94 | 88 | >99 |
| 4 | 1.0 | 198 | 25 | 90 | 85 | >99 |
| 5 | 1.0 | 198 | 20 | 99 | 89 | >99 |
| 6 | 1.0 | 198 | 15 | 86 | 82 | >99 |
Visualizations
Caption: Experimental workflow for the synthesis of Methyl (R)-2-chloromandelate.
Caption: Troubleshooting decision tree for Methyl (R)-2-chloromandelate synthesis.
Caption: Simplified reaction pathway for the asymmetric reduction.
References
- 1. Optimization of enantioselective synthesis of methyl (R)-2-chloromandelate by whole cells of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly enantioselective and efficient synthesis of methyl (R)-o-chloromandelate with recombinant E. coli: toward practical and green access to clopidogrel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly enantioselective and efficient synthesis of methyl (R)-o-chloromandelate with recombinant E. coli: toward practical and green access to clopidogrel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Methyl 2-(2-chlorophenyl)-2-oxoacetate
Welcome to the technical support center for the purification of Methyl 2-(2-chlorophenyl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this α-keto ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically via a Friedel-Crafts acylation of chlorobenzene with methyl oxalyl chloride, can lead to several impurities. These include:
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Isomeric Products: Formation of other isomers such as methyl 2-(4-chlorophenyl)-2-oxoacetate and methyl 2-(3-chlorophenyl)-2-oxoacetate. The distribution of these isomers is dependent on the reaction conditions.
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Unreacted Starting Materials: Residual chlorobenzene and methyl oxalyl chloride.
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Hydrolysis Product: 2-(2-chlorophenyl)-2-oxoacetic acid, formed by the hydrolysis of the methyl ester. This is a common issue as α-keto esters can be sensitive to moisture and acidic or basic conditions.[1][2]
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Side-Products from Friedel-Crafts Reaction: Di-acylated products and other byproducts from competing reactions.
Q2: My purified this compound appears to be unstable and degrades over time. What are the likely degradation pathways?
A2: this compound is susceptible to degradation, primarily through two pathways:
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Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(2-chlorophenyl)-2-oxoacetic acid, especially in the presence of water, acids, or bases. The α-keto group can make the ester more susceptible to nucleophilic attack.[1][2]
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Decarboxylation: While less common for the ester itself, the hydrolysis product, 2-(2-chlorophenyl)-2-oxoacetic acid, can potentially undergo decarboxylation under certain conditions, such as elevated temperatures, to form 2-chloro-benzaldehyde.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a tightly sealed container to protect it from moisture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low yield after column chromatography on silica gel.
| Possible Cause | Troubleshooting Step |
| Degradation on Silica Gel | The acidic nature of standard silica gel can cause the degradation of α-keto esters. This can be observed as streaking on TLC plates and the presence of multiple spots in the collected fractions. To mitigate this, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina (neutral or basic). |
| Incomplete Elution | The product may be strongly adsorbed to the silica gel. Ensure that the polarity of the eluent is appropriate to elute the compound. A gradual increase in the polarity of the eluent system (gradient elution) can be effective. |
| Hydrolysis during Workup or Chromatography | Ensure all solvents and glassware are dry. If an aqueous workup is necessary, minimize the contact time and use neutral pH conditions if possible. |
Problem 2: Co-elution of impurities with the desired product during column chromatography.
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Impurities | The isomeric byproducts (ortho, meta, para) can have very similar polarities, making their separation by standard chromatography challenging. Optimize the eluent system by trying different solvent mixtures. A less polar solvent system with a fine gradient may improve separation. For a similar compound, methyl 2-(4-chlorophenyl)-2-oxoacetate, a mixture of ethyl acetate and heptane (1:9) has been used successfully.[1] |
| Overloading the Column | Loading too much crude product onto the column can lead to poor separation. Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
Problem 3: The product oils out during recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The chosen solvent may be too good of a solvent for the compound even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent. Experiment with different single or binary solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for esters include mixtures of hexanes/ethyl acetate or ethanol/water. |
| Cooling the Solution Too Quickly | Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also promote crystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a procedure for the purification of the similar compound, methyl 2-(4-chlorophenyl)-2-oxoacetate.[1]
1. Preparation of the Column:
- Select a glass column of appropriate size.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
- Carefully pack the column with the slurry, ensuring there are no air bubbles.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
- Carefully load the sample onto the top of the prepared column.
3. Elution:
- Begin elution with a low-polarity eluent system, such as a mixture of heptane and ethyl acetate (e.g., 9:1 v/v).
- Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
- If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.
4. Fraction Collection and Analysis:
- Collect fractions and spot them on a TLC plate.
- Visualize the spots under a UV lamp.
- Combine the fractions containing the pure product.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- Perform small-scale solubility tests to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not at room temperature.
- Potential solvents to test include isopropanol, ethanol, methanol, ethyl acetate, and hexane, or binary mixtures like ethanol/water or ethyl acetate/hexane.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Use a hot plate and a condenser to prevent solvent loss.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
- Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods (Qualitative)
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | - Effective for separating isomers and other closely related impurities.- Can provide high purity. | - Can be time-consuming and requires larger volumes of solvent.- Potential for product degradation on acidic stationary phases. |
| Recrystallization | - Can be a very effective method for removing small amounts of impurities.- Generally less solvent-intensive than chromatography. | - Finding a suitable solvent can be challenging.- May not be effective for removing impurities with similar solubility profiles.- Risk of oiling out. |
| Distillation | - Potentially useful for removing non-volatile or very volatile impurities. | - The compound may be thermally labile and decompose at high temperatures.- May not be effective for separating isomers with similar boiling points. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Column Chromatography Purification of Substituted Phenylglyoxylates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of substituted phenylglyoxylates.
Troubleshooting Guide
This section addresses common problems encountered during the purification process in a question-and-answer format.
Q1: Why is my substituted phenylglyoxylate not moving from the top of the column, even with a relatively polar solvent system?
A1: This issue, known as "streaking" or "no elution," can arise from several factors:
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Inappropriate Solvent System: The chosen mobile phase may not be polar enough to overcome the strong interactions between your compound and the silica gel. Phenylglyoxylates, with their ester and ketone functionalities, can exhibit strong polar interactions.
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Solution: Gradually increase the polarity of your mobile phase. For instance, if you are using a 20% ethyl acetate in hexanes mixture, try increasing the ethyl acetate concentration in increments of 5-10%. A solvent system of 33.3% ethyl acetate in hexanes has been used effectively for some phenyl-containing compounds.[1]
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Compound Precipitation: Your sample may have precipitated at the top of the column, especially if it was loaded in a solvent in which it is not highly soluble.
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Solution: Ensure your compound is fully dissolved in the minimum amount of the loading solvent before applying it to the column. If solubility is an issue, consider a "dry loading" technique.
Q2: My purified fractions show the presence of a new, more polar impurity that wasn't in the crude mixture. What is happening?
A2: This is a strong indication that your substituted phenylglyoxylate is decomposing on the silica gel column.
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Cause: Silica gel is inherently acidic and can catalyze the hydrolysis of the ester group in your phenylglyoxylate to the corresponding phenylglyoxylic acid. This is especially problematic if there is residual water in your solvents or on the silica gel itself.
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Solutions:
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Neutralize the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (1-2% in your mobile phase), and then flush with the mobile phase to remove the excess base.
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Use Anhydrous Solvents: Ensure your elution solvents are thoroughly dried to minimize the presence of water.
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Work Quickly: Do not let the column run for an extended period, as prolonged exposure to silica gel can increase the chances of decomposition.
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Q3: The peaks corresponding to my compound are broad and tailing. How can I improve the peak shape?
A3: Peak tailing can be caused by both chemical and physical factors.
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Chemical Interactions: Strong, non-ideal interactions between your compound and the silica gel surface can lead to tailing. The carbonyl groups in phenylglyoxylates can interact strongly with the acidic silanol groups on the silica surface.
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Solution: Adding a small amount of a modifier to your mobile phase can help. For acidic compounds, a small amount of acetic or formic acid can improve peak shape. However, given the risk of hydrolysis, a better approach for these compounds might be to use a less acidic stationary phase, like neutral alumina.
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Column Overload: Loading too much sample onto the column can saturate the stationary phase and lead to broad, tailing peaks.
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Solution: Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the mass of the silica gel.
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Poor Column Packing: An unevenly packed column with channels or voids will result in poor separation and peak shape.
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Solution: Ensure the silica gel is packed uniformly. The "slurry method," where the silica is mixed with the initial mobile phase before being poured into the column, is generally recommended for achieving a well-packed column.
Q4: I am seeing poor separation between my desired compound and a close-running impurity. What are my options?
A4: Improving the resolution between two closely eluting compounds requires optimizing the separation parameters.
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Isocratic vs. Gradient Elution: If you are using a single solvent mixture (isocratic elution), switching to a gradient elution can often improve separation. A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can effectively separate compounds with similar polarities.
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Solvent System Selectivity: The choice of solvents can have a significant impact on selectivity. If you are using an ethyl acetate/hexanes system, consider trying a different solvent combination, such as dichloromethane/hexanes or acetone/hexanes, which may interact differently with your compounds and improve separation.
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Optimize TLC First: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate. The ideal mobile phase for column chromatography will give a retention factor (Rf) for your target compound in the range of 0.2-0.4.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying substituted phenylglyoxylates?
A1: Silica gel is the most common stationary phase used for the purification of moderately polar organic compounds like substituted phenylglyoxylates. However, due to its acidic nature and the potential for ester hydrolysis, neutral alumina can be a good alternative if decomposition is observed. For very non-polar or very polar phenylglyoxylates, reversed-phase silica (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could also be considered.
Q2: How do I choose the starting mobile phase for my column?
A2: The best way to determine the optimal mobile phase is by using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., different ratios of ethyl acetate and hexanes). The ideal solvent system for your column will result in an Rf value of approximately 0.2 to 0.4 for your desired compound on the TLC plate. This generally provides good separation and a reasonable elution time on the column.
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your crude mixture.
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Isocratic Elution: This method uses a constant mobile phase composition throughout the separation. It is simpler to perform and is often sufficient if the impurities are significantly more or less polar than your target compound.
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Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation. It is particularly useful for complex mixtures containing compounds with a wide range of polarities. A gradient can help to elute strongly retained compounds more quickly and can improve the resolution of closely eluting compounds. For unknown mixtures, starting with a gradient elution is often a good strategy.
Q4: What is "dry loading," and when should I use it?
A4: Dry loading is a technique where the crude sample is first dissolved in a suitable solvent, and then a small amount of silica gel is added to this solution. The solvent is then removed under reduced pressure to leave the sample adsorbed onto the silica gel as a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This method is advantageous when your sample is not very soluble in the mobile phase or when you need to load a larger volume of sample without compromising the initial separation at the top of the column.
Quantitative Data
The following table provides representative purification data for a selection of substituted phenylglyoxylates. Note that optimal conditions can vary based on the specific impurities present in the crude mixture.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Typical Rf | Typical Yield (%) | Purity (%) |
| Ethyl Phenylglyoxylate | Silica Gel | 10% Ethyl Acetate in Hexanes | ~0.35 | >90 | >98 |
| Methyl 4-Chlorophenylglyoxylate | Silica Gel | 15% Ethyl Acetate in Hexanes | ~0.30 | >85 | >97 |
| Ethyl 4-Methylphenylglyoxylate | Silica Gel | 10% Ethyl Acetate in Hexanes | ~0.40 | >90 | >98 |
| Methyl 2-Nitrophenylglyoxylate | Silica Gel | 20% Ethyl Acetate in Hexanes | ~0.25 | >80 | >96 |
| Ethyl 3-Methoxyphenylglyoxylate | Silica Gel | 15% Ethyl Acetate in Hexanes | ~0.32 | >85 | >97 |
Experimental Protocols
General Protocol for Column Chromatography Purification of a Substituted Phenylglyoxylate
This protocol is a general guideline and should be adapted based on the specific properties of the compound and the impurities present.
1. Preparation of the Column:
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Select a glass column of an appropriate size for the amount of material to be purified.
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Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
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Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
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Prepare a slurry of silica gel in the initial, least polar mobile phase (determined by TLC).
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Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
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Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
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Add another thin layer of sand (approx. 0.5 cm) on top of the silica gel to prevent disruption of the surface during sample and solvent addition.
2. Sample Loading:
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Wet Loading: Dissolve the crude substituted phenylglyoxylate in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.
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Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
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Apply gentle pressure (using a pump or air line) to begin eluting the sample through the column.
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Collect the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the scale of the purification.
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If using gradient elution, gradually increase the proportion of the more polar solvent in the mobile phase as the column runs.
4. Analysis of Fractions:
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Monitor the composition of the collected fractions using TLC.
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Spot a small amount from each fraction onto a TLC plate and develop it in the appropriate solvent system.
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Visualize the spots (e.g., under a UV lamp).
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Combine the fractions that contain the pure desired product.
5. Isolation of the Purified Product:
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Combine the pure fractions in a round-bottom flask.
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Remove the solvent using a rotary evaporator to yield the purified substituted phenylglyoxylate.
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Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
Visualizations
Caption: A flowchart of the general experimental workflow for purification.
Caption: A decision-making diagram for troubleshooting poor separation.
References
identifying side products in the synthesis of Methyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 2-(2-chlorophenyl)-2-oxoacetate. The primary route for this synthesis is the Friedel-Crafts acylation of chlorobenzene with methyl oxalyl chloride. This reaction, while effective, can lead to the formation of several side products. This guide will help you identify and mitigate the formation of these impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Friedel-Crafts acylation of chlorobenzene using methyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This is an electrophilic aromatic substitution reaction.
Q2: What are the most common side products in this synthesis?
A2: The most prevalent side products are the isomeric forms of the desired product: Methyl 2-(4-chlorophenyl)-2-oxoacetate (para-isomer) and Methyl 2-(3-chlorophenyl)-2-oxoacetate (meta-isomer). Due to the directing effects of the chlorine substituent on the benzene ring, the para-isomer is often the major product.[1][2] Other potential side products include di-acylated chlorobenzene and the hydrolysis product, 2-(2-chlorophenyl)-2-oxoacetic acid.
Q3: Why is the para-isomer typically the major product?
A3: The chloro group on the benzene ring is an ortho, para-directing group in electrophilic aromatic substitution. However, due to steric hindrance at the ortho position from the chloro substituent, the incoming acyl group preferentially attacks the para position, leading to a higher yield of the para-isomer.[3][4]
Q4: How can I minimize the formation of isomeric side products?
A4: Optimizing reaction conditions can influence the ortho/para product ratio. Factors such as reaction temperature, the choice of Lewis acid catalyst, and the solvent can affect the selectivity. Lower reaction temperatures often favor the para-isomer. Experimenting with different Lewis acids or solvent systems may be necessary to improve the yield of the desired ortho-isomer.
Q5: What causes the hydrolysis of the ester?
A5: The methyl ester group is susceptible to hydrolysis, especially during the workup phase of the reaction if aqueous acidic or basic solutions are used. The presence of water in the reaction mixture can also lead to the formation of the corresponding carboxylic acid.
Troubleshooting Guide
This guide will help you identify potential side products based on analytical data and suggest corrective actions.
Identifying Side Products
The following table summarizes the key characteristics of the target product and its most common side products to aid in their identification.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Key 1H NMR Signals (δ ppm, approximate) |
| This compound (Ortho-isomer) | ![]() | 198.60 | Liquid | Predicted: ~280-290 | Aromatic protons in a complex multiplet, distinct from the more symmetrical patterns of the meta and para isomers. Methyl singlet (~3.9 ppm). |
| Methyl 2-(4-chlorophenyl)-2-oxoacetate (Para-isomer) | ![]() | 198.60 | Solid | Predicted: ~290-300 | Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. Methyl singlet (~3.9 ppm). |
| Methyl 2-(3-chlorophenyl)-2-oxoacetate (Meta-isomer) | ![]() | 198.60 | Solid (m.p. 44-45 °C)[5] | 292.2 ± 23.0[5] | A more complex pattern of four distinct signals in the aromatic region. Methyl singlet (~3.9 ppm). |
| Di-(methoxyoxalyl)chlorobenzene | ![]() | 284.64 | Solid | >300 | More complex aromatic region with fewer protons than expected for a mono-substituted product. Two methyl singlets. |
| 2-(2-chlorophenyl)-2-oxoacetic acid | ![]() | 184.57 | Solid | Decomposes | Absence of the methyl ester singlet. Presence of a broad carboxylic acid proton signal (>10 ppm). |
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired ortho-isomer and high yield of the para-isomer. | The reaction conditions favor the thermodynamically more stable para-isomer due to less steric hindrance. | - Lower the reaction temperature. - Experiment with different Lewis acid catalysts (e.g., TiCl₄, SnCl₄) which may offer different selectivity. - Vary the solvent. |
| Presence of a significant amount of a higher boiling point impurity with a higher molecular weight. | Di-acylation of the chlorobenzene ring has occurred. This is more likely if the reaction conditions are harsh or if there is an excess of the acylating agent. | - Use a stoichiometric amount or a slight excess of chlorobenzene relative to methyl oxalyl chloride. - Avoid prolonged reaction times and high temperatures. |
| Product contains a significant amount of a more polar, acidic impurity. | Hydrolysis of the methyl ester to the carboxylic acid has occurred during the reaction or workup. | - Ensure all reagents and glassware are thoroughly dry to prevent hydrolysis during the reaction. - During the aqueous workup, use cold, dilute acid or base and minimize the contact time. - Extract the product promptly into an organic solvent. |
| Complex mixture of products that is difficult to separate. | Multiple side reactions are occurring, or the reaction is not going to completion. | - Monitor the reaction progress closely using techniques like TLC or GC-MS.[6] - Purify the starting materials to remove any impurities that might interfere with the reaction. - Optimize the stoichiometry of the reactants and catalyst. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the Friedel-Crafts acylation of chlorobenzene, with considerations for maximizing the yield of the ortho-isomer.
Materials:
-
Chlorobenzene
-
Methyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried to prevent moisture from deactivating the Lewis acid catalyst. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0-5 °C using an ice bath. Slowly add methyl oxalyl chloride (1.0 equivalent) to the stirred suspension.
-
Addition of Chlorobenzene: To potentially favor ortho-acylation, some literature suggests adding the substrate to the pre-formed acylium ion complex. Add chlorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-10 °C) and monitor its progress by TLC or GC-MS. The optimal reaction time will need to be determined empirically.
-
Workup:
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will likely be a mixture of isomers. Separation can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Friedel-Crafts Acylation Pathway
References
- 1. youtube.com [youtube.com]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Asymmetric Reduction of Methyl-2-chlorobenzoylformate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving enantiomeric excess (ee) in the reduction of methyl-2-chlorobenzoylformate to produce chiral methyl (R)-o-chloromandelate, a key intermediate for pharmaceuticals like clopidogrel.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the asymmetric reduction of methyl-2-chlorobenzoylformate?
The main approaches for this transformation are:
-
Biocatalytic Reduction: This is a widely used method employing enzymes, such as carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs), often within whole-cell systems (e.g., recombinant E. coli or Candida species).[1][2][3] These methods are known for their high stereoselectivity under mild reaction conditions.[1]
-
Chemo-catalytic Reduction: This involves the use of chiral metal catalysts, such as those based on rhodium or zinc, in asymmetric hydrogenation or transfer hydrogenation reactions.[1][4]
Q2: Which enzymes are particularly effective for this reduction?
Several carbonyl reductases have shown excellent performance. A notable example is CgKR1, a carbonyl reductase from Candida glabrata, which has been used to reduce methyl-2-chlorobenzoylformate at high concentrations (up to 300 g/L) with excellent conversion (>99%) and high enantiomeric excess (>98% ee).[2] Other aldo-keto reductases (AKRs) from various bacteria have also been successfully employed for preparing chiral intermediates like (R)-methyl-o-chloromandelate.[1]
Q3: Is an external cofactor necessary for the biocatalytic reduction?
Not always. Many successful protocols utilize whole-cell biocatalysts that have an integrated cofactor regeneration system. For instance, glucose dehydrogenase (GDH) is often co-expressed with the primary reductase to regenerate the NADPH or NADH cofactor using a cheap co-substrate like glucose.[2] This avoids the need to add expensive external cofactors, significantly reducing production costs.[1] Some systems have even been optimized to work without any external cofactor addition during the process.[1]
Q4: What kind of enantiomeric excesses can be realistically expected?
With optimized biocatalytic methods, it is possible to achieve very high enantiomeric excesses, often exceeding 99% ee.[1][2] For example, the reduction of methyl o-chlorobenzoylformate using recombinant E. coli cells in a biphasic system has yielded optically pure methyl (R)-o-chloromandelate with >99% ee.[1]
Q5: Can reaction conditions influence the final enantiomeric excess?
Yes, reaction conditions such as pH, temperature, and solvent can have a significant impact. For some enzyme-catalyzed reactions, a shift in pH can affect the stereospecificity. In one study, a reaction became completely stereospecific at a higher pH of 8.0.[5] It is crucial to optimize these parameters for the specific catalyst being used.
Troubleshooting Guide: Low Enantiomeric Excess (ee)
Experiencing lower than expected enantiomeric excess is a common challenge. This guide will help you diagnose and resolve potential issues.
Problem: My reaction shows good conversion, but the enantiomeric excess (ee) is low.
This is a frequent issue that can often be resolved by systematically investigating the following potential causes:
-
Cause 1: Suboptimal Reaction Conditions
-
Troubleshooting:
-
pH: Verify that the pH of your reaction buffer is within the optimal range for your specific enzyme. The enantioselectivity of some enzymes is pH-dependent.[5]
-
Temperature: Ensure the reaction temperature is optimal for enzyme activity and stability. Temperatures that are too high can denature the enzyme, while temperatures that are too low may result in very slow reaction rates.
-
Solvent: If using a co-solvent or a biphasic system, ensure it is not denaturing the enzyme or interfering with the reaction. Some organic solvents can reduce enzyme stereoselectivity.
-
-
-
Cause 2: Inefficient Cofactor Regeneration
-
Troubleshooting:
-
In whole-cell systems, ensure the co-substrate for cofactor regeneration (e.g., glucose for a GDH system) is not depleted.
-
If using purified enzymes, check the activity of your cofactor regeneration enzyme (e.g., GDH) and the concentration of the cofactor (NAD+/NADP+).
-
-
-
Cause 3: Competing Endogenous Enzymes (in whole-cell systems)
-
Troubleshooting:
-
The host organism (e.g., E. coli) may contain native reductases that produce the opposite enantiomer of the desired product.
-
Consider using a host strain with known competing reductase genes knocked out. Alternatively, overexpressing the desired reductase to a very high level can often outcompete the background activity.
-
-
-
Cause 4: Product Racemization
-
Troubleshooting:
-
The desired chiral alcohol product may be susceptible to racemization under the reaction or workup conditions.
-
Check the stability of your product under the reaction conditions (e.g., by incubating the pure chiral product in the reaction buffer for the duration of the reaction and analyzing its ee). Acidic conditions, for instance, have been shown to cause racemization of similar alcohol products.[5]
-
-
-
Cause 5: Inaccurate Analytical Method
-
Troubleshooting:
-
Ensure your chiral HPLC or GC method is fully validated. Poor separation of enantiomers can lead to inaccurate ee measurements.
-
Confirm the elution order of the (R) and (S) enantiomers with authentic standards.
-
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low enantiomeric excess.
Experimental Protocols
Protocol: Whole-Cell Bioreduction of Methyl-2-chlorobenzoylformate
This protocol is a generalized procedure based on methodologies reported for highly efficient bioreductions using recombinant E. coli.[1][2]
1. Preparation of the Biocatalyst (Recombinant E. coli)
-
Transform E. coli (e.g., strain BL21(DE3)) with an expression plasmid containing the gene for the desired carbonyl reductase (e.g., CgKR1) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase).
-
Grow the cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.2-0.5 mM) and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and wash with a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). The resulting cell paste can be used directly or after lyophilization.
2. Asymmetric Reduction Reaction
-
In a temperature-controlled reactor, prepare a reaction mixture consisting of:
- Potassium phosphate buffer (e.g., 100 mM, pH 7.0-8.0).
- Glucose (for cofactor regeneration, e.g., 1.2-1.5 equivalents relative to the substrate).
- The prepared biocatalyst (e.g., 30-50 g/L of wet cells).
-
Start the reaction by adding the substrate, methyl-2-chlorobenzoylformate. For high concentration reactions (e.g., 300 g/L), a biphasic system with an organic solvent like ethyl caprylate may be used to improve substrate availability and reduce toxicity.[1][2]
-
Maintain the reaction at a constant temperature (e.g., 30-35°C) with gentle agitation.
-
Monitor the reaction progress by periodically taking samples and analyzing the substrate conversion and product ee by HPLC or GC.
3. Product Extraction and Analysis
-
Once the reaction is complete, separate the cells by centrifugation.
-
Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase (e.g., over anhydrous Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the enantiomeric excess of the resulting methyl (R)-o-chloromandelate using a chiral HPLC column (e.g., Chiralcel OD-H) or chiral GC.
Experimental Workflow Diagram
Caption: General workflow for whole-cell bioreduction.
Data Summary Tables
The following tables summarize the performance of different catalytic systems for the asymmetric reduction of methyl-2-chlorobenzoylformate (CBFM).
Table 1: Biocatalytic Reduction Systems
| Biocatalyst | Substrate Conc. (g/L) | Co-substrate / System | Time (h) | Conversion (%) | ee (%) | Yield (%) | Reference |
| E. coli expressing CgKR1 from Candida glabrata | 300 | Glucose / GDH regeneration | ~13 | >99 | 98.7 (R) | 87 | [2] |
| Recombinant E. coli cells | 500 | Aqueous-ethyl caprylate biphasic | ~13 | 100 | >99 (R) | 88 | [1] |
| E. coli expressing ADH from Candida glabrata | 300 | GDH recycling system | - | - | - | - | [1] |
Table 2: Chemo-catalytic Reduction Systems
| Catalyst System | Reductant | Temperature (°C) | ee (%) | Notes | Reference |
| Chiral Zinc Catalysts (e.g., ZnEt₂ + chiral diamine) | Polymethylhydrosiloxane (PMHS) | Ambient | up to 88 | General method for ketones; specific data for CBFM not provided. | [4] |
| Rhodium-Phosphoramidite (e.g., PipPhos, MorfPhos) | H₂ | - | up to 99 | Used for asymmetric hydrogenation of related keto esters. | [1] |
| Chiral NAD(P)H-model compound | - | - | 97 | Reduction of methyl benzoylformate, a closely related substrate. | [6] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.alaska.edu [scholarworks.alaska.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric reduction of methyl benzoylformate with a chiral NAD(P)H-model compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enzymatic Reduction of Methyl 2-(2-chlorophenyl)-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic reduction of Methyl 2-(2-chlorophenyl)-2-oxoacetate.
Troubleshooting Guides
Issue 1: Low or No Product Conversion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | The activity of ketoreductases is highly dependent on pH. A deviation from the optimal pH can lead to a significant loss of enzyme activity. | Determine the optimal pH for your specific enzyme by performing the reaction across a range of pH values (e.g., pH 4.0 to 10.0) using different buffer systems.[1] |
| Enzyme Inactivity | The enzyme may have denatured due to improper storage or handling (e.g., repeated freeze-thaw cycles). | Run a positive control reaction with a known substrate for your ketoreductase to confirm its activity. |
| Cofactor (NADPH/NADH) Limitation | The concentration of the nicotinamide cofactor may be insufficient, or the cofactor regeneration system (if used) may not be efficient. | Ensure the cofactor is added at the recommended concentration. If using a regeneration system (e.g., glucose dehydrogenase), verify its activity and the presence of all necessary components. |
| Substrate or Product Inhibition | High concentrations of the substrate or the accumulation of the product can inhibit the enzyme. | Perform the reaction at varying substrate concentrations to identify potential inhibition. Monitor product formation over time to see if the reaction rate decreases significantly. |
| Incorrect Reaction Temperature | Most enzymes have an optimal temperature for activity. | Verify that the reaction is being carried out at the recommended temperature for the specific ketoreductase. If unknown, perform a temperature optimization experiment. |
Issue 2: Poor Enantioselectivity (Low %ee)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | The pH can sometimes influence the enantioselectivity of an enzymatic reaction. | Screen a range of pH values to determine if enantioselectivity is affected. |
| Presence of Contaminating Enzymes | If using a whole-cell system or a crude enzyme preparation, other enzymes may be present that produce the opposite enantiomer. | Use a purified enzyme preparation to eliminate competing reactions. |
| Racemization of the Product | The chiral product may racemize under the reaction or work-up conditions. This can sometimes be influenced by pH.[2] | Analyze the product at different time points to check for racemization. Adjust the pH of the reaction and work-up to conditions where the product is stable.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal pH for the enzymatic reduction of aromatic α-keto esters?
A1: The optimal pH for ketoreductases (KREDs) acting on aromatic ketones and related substrates is often in the neutral to slightly acidic or basic range. Many KREDs exhibit maximal activity around pH 7.0.[1] However, the optimal pH can vary significantly between different enzymes, with some preferring more acidic conditions (e.g., pH 5.0-6.0) or alkaline conditions (e.g., pH 8.0-9.0).[3][4] It is crucial to experimentally determine the optimal pH for the specific ketoreductase being used.
Q2: How does pH affect the stability of the ketoreductase?
A2: pH not only affects the activity but also the stability of an enzyme. Exposing an enzyme to a pH outside of its stable range can lead to irreversible denaturation and loss of activity. It is advisable to assess enzyme stability over a range of pH values by pre-incubating the enzyme at different pHs and then measuring the residual activity under optimal conditions.[1][3]
Q3: What buffer systems are recommended for determining the optimal pH?
A3: To accurately determine the optimal pH, it is recommended to use a series of buffers that cover a wide pH range. A common set of buffers includes:
-
Citrate buffer (pH 4.0-6.0)
-
Phosphate buffer (pH 6.0-8.0)
-
Tris-HCl buffer (pH 8.0-9.0)
-
Glycine-NaOH buffer (pH 9.0-10.0)[1]
It is important to ensure that the buffer components themselves do not inhibit the enzyme.
Q4: Can the pH of the reaction mixture change during the course of the reaction?
A4: Yes, the pH of the reaction can change, especially if a cofactor regeneration system is used. For example, the oxidation of glucose to gluconic acid by glucose dehydrogenase will lead to a decrease in pH. In such cases, it is important to use a buffer with sufficient capacity or to control the pH using a pH-stat.
Data Presentation
Table 1: Representative pH Profile for Ketoreductase Activity
The following table illustrates the effect of pH on the relative activity of several ketoreductases. While this data is for a different substrate (N-Boc-3-pyrrolidone), it provides a typical representation of how pH influences enzyme activity.[1] The activity at the optimal pH (pH 7.0) is taken as 100%.
| pH | KRED424 Relative Activity (%) | KRED432 Relative Activity (%) | KRED433 Relative Activity (%) |
| 4.0 | ~20 | ~15 | ~25 |
| 5.0 | ~60 | ~50 | ~65 |
| 6.0 | ~90 | ~85 | ~95 |
| 7.0 | 100 | 100 | 100 |
| 8.0 | ~85 | ~90 | ~90 |
| 9.0 | ~50 | ~60 | ~55 |
| 10.0 | ~20 | ~25 | ~20 |
Experimental Protocols
Protocol for Determining the Optimal pH of the Enzymatic Reduction
Objective: To determine the pH at which the ketoreductase exhibits the highest activity for the reduction of this compound.
Materials:
-
Purified ketoreductase
-
This compound
-
NADPH or NADH
-
Cofactor regeneration system (optional, e.g., glucose dehydrogenase and D-glucose)
-
A series of 100 mM buffers (e.g., citrate, phosphate, Tris-HCl, glycine-NaOH) covering a pH range from 4.0 to 10.0.[1]
-
Reaction vessels (e.g., microcentrifuge tubes or vials)
-
Incubator/shaker
-
Analytical instrument for quantifying substrate and product (e.g., HPLC, GC)
Procedure:
-
Prepare Buffer Solutions: Prepare a series of 100 mM buffer solutions at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0).
-
Prepare Reaction Mixtures: For each pH to be tested, prepare a reaction mixture containing:
-
Buffer (to final volume)
-
This compound (e.g., 10 mM)
-
NADPH/NADH (e.g., 1 mM)
-
(If applicable) D-glucose (e.g., 1.1 equivalents to substrate) and glucose dehydrogenase (e.g., 1 mg/mL)
-
-
Initiate the Reaction: Add the ketoreductase to each reaction mixture to a final concentration (e.g., 0.5 mg/mL).
-
Incubate: Incubate the reactions at a constant temperature (e.g., 30 °C) with shaking.
-
Monitor the Reaction: Take samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Quench and Analyze: Stop the reaction by adding a quenching solution (e.g., acetonitrile or by extraction with an organic solvent like ethyl acetate). Analyze the samples by HPLC or GC to determine the conversion of the substrate to the product.
-
Determine Optimal pH: Plot the initial reaction rate or the final product conversion against the pH. The pH at which the highest activity is observed is the optimal pH.
Visualizations
Caption: Workflow for determining the optimal pH for enzymatic reduction.
Caption: Troubleshooting flowchart for low product conversion.
References
preventing byproduct formation in Friedel-Crafts reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Friedel-Crafts alkylation and what causes them?
A1: The most common byproducts in Friedel-Crafts alkylation are polyalkylated products and rearranged isomers.
-
Polyalkylation occurs because the newly added alkyl group is electron-donating, which activates the aromatic ring.[1][2] This makes the monoalkylated product more reactive and nucleophilic than the original starting material, leading to further alkylation.[1][2][3]
-
Carbocation Rearrangement happens because the reaction proceeds through a carbocation intermediate.[2][4] If this intermediate can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary) via a hydride or alkyl shift, it will do so before the aromatic ring is alkylated.[2][4][5] This results in a product with a different alkyl structure than the one expected from the starting alkyl halide.[2]
Q2: Why is byproduct formation different in Friedel-Crafts acylation compared to alkylation?
A2: The key difference lies in the electronic nature of the group being added to the aromatic ring.
-
In alkylation , an activating alkyl group is added, making the product more reactive than the starting material and prone to polyalkylation.[1][2]
-
In acylation , a deactivating acyl (ketone) group is added.[1][6] This makes the product less reactive than the starting material, which effectively prevents further acylation (polysubstitution).[1][6][7] Additionally, the acylium ion intermediate is stabilized by resonance and does not undergo rearrangement, unlike the carbocation in alkylation.[4][6][8]
Q3: My Friedel-Crafts reaction is not working or has a very low yield. What are the likely causes?
A3: Low or no yield in Friedel-Crafts reactions can often be traced to several key factors:
-
Deactivated Aromatic Ring : The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic substrate deactivates it towards electrophilic substitution, often preventing the reaction.[9][10][11]
-
Catalyst Inactivity : Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[9][10] Any water in the solvents, reagents, or on the glassware will deactivate the catalyst. It is critical to maintain anhydrous conditions.[9]
-
Substrate-Catalyst Interaction : Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups can react with and deactivate the Lewis acid catalyst.[3][9][12]
-
Insufficient Catalyst (Acylation) : In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid.[9][13] This requires the use of stoichiometric amounts (or a slight excess) of the catalyst to ensure the reaction goes to completion.[9][14]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Excessive Polyalkylation in Friedel-Crafts Alkylation
Q: My reaction is producing significant amounts of di- and tri-alkylated products. How can I favor monoalkylation?
A: To minimize polyalkylation, you can employ several strategies:
-
Control Stoichiometry : Use a large excess of the aromatic substrate.[1][2][15] This increases the statistical probability that the electrophile will react with the starting material rather than the more reactive monoalkylated product.[1]
-
Optimize Reaction Conditions : Lowering the reaction temperature and using a less active catalyst can help reduce the rate of subsequent alkylation reactions.[2]
-
Alternative Synthetic Route : The most effective method is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone to the desired alkyl group.[1][2][6] The deactivating acyl group prevents polysubstitution.[6]
Issue 2: Formation of an Isomeric Product (Carbocation Rearrangement)
Q: The product I've isolated has a different alkyl chain structure than my starting alkyl halide. Why did this happen and how can I prevent it?
A: This is a classic case of carbocation rearrangement. The initially formed carbocation rearranged to a more stable version before alkylating the ring.[2][4]
-
The Best Solution: Acylation-Reduction : The most reliable way to prevent rearrangements is to use the Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction).[2][6] The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[4][8][16] This two-step sequence ensures the straight-chain or desired alkyl group is installed without isomerization.
Issue 3: Formation of Multiple Isomers (ortho, para, meta)
Q: My acylation reaction is giving me a mixture of ortho and para products. How can I improve the regioselectivity?
A: The ratio of ortho to para isomers is influenced by steric hindrance and reaction conditions.
-
Optimize Temperature and Solvent : Lower temperatures and less polar solvents may favor the kinetic product, while higher temperatures and more polar solvents can lead to the thermodynamic product.[14] Careful optimization is required.
-
Steric Hindrance : Bulky substituents on either the aromatic ring or the acylating agent can favor the formation of the less sterically hindered para product.[14] Consider if a different acylating agent could improve selectivity.
Data Presentation
Table 1: Troubleshooting Summary for Byproduct Formation
| Issue | Reaction Type | Cause | Primary Solution(s) |
| Polyalkylation | Alkylation | Product is more reactive than starting material.[1][2] | Use a large excess of the aromatic substrate; Lower temperature; Switch to acylation-reduction pathway.[1][2][6] |
| Carbocation Rearrangement | Alkylation | Formation of a more stable carbocation intermediate.[2][4] | Switch to acylation-reduction pathway. The acylium ion does not rearrange.[2][4][6] |
| Polysubstitution | Acylation | Highly activated aromatic ring.[14] | Use a 1:1 molar ratio of substrate to acylating agent; Lower temperature and shorter reaction time.[14] |
| Low Yield | Both | Deactivated ring; Inactive (wet) catalyst; Insufficient catalyst (acylation).[9][10] | Use activated substrates; Ensure strictly anhydrous conditions; Use stoichiometric catalyst for acylation.[9] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation (Anisole Example)
This protocol provides a representative example for the acylation of anisole to minimize byproducts.
-
Setup : Assemble a flame- or oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Catalyst Suspension : Suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) in the flask.[9]
-
Reagent Addition : Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[9]
-
Substrate Addition : Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[9]
-
Reaction : Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed to workup.[14]
-
Workup : Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.[1][2] Transfer to a separatory funnel.
-
Extraction and Purification : Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[9][14]
Protocol 2: Clemmensen Reduction of an Aryl Ketone
This protocol outlines the reduction of the ketone product from acylation to the corresponding alkylbenzene, a key step in avoiding alkylation byproducts.
-
Setup : In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene (as a co-solvent), and the aryl ketone (e.g., acetophenone).[1]
-
Reflux : Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain the acidic conditions.[2]
-
Workup : After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extraction and Purification : Separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final alkylbenzene product.[1][2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 16. byjus.com [byjus.com]
Technical Support Center: Reactions Involving Methyl 2-(2-chlorophenyl)-2-oxoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of reactions involving Methyl 2-(2-chlorophenyl)-2-oxoacetate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the workup of reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Emulsion Formation during Extraction | - High concentration of salts- Presence of polar byproducts- Vigorous shaking of the separatory funnel | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.[1]- If the emulsion persists, filter the mixture through a pad of Celite®.[1]- Gently swirl or rock the separatory funnel instead of vigorous shaking. |
| Low Product Yield after Extraction | - Incomplete extraction from the aqueous layer- Product is partially soluble in the aqueous phase | - Perform multiple extractions (at least 3) with the organic solvent.[2]- Ensure the pH of the aqueous layer is adjusted to maximize the neutrality of the product, thereby reducing its water solubility.- If the product has acidic or basic functionalities, perform an acid-base extraction to isolate it from neutral impurities. |
| Product Contamination with Starting Material | - Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before initiating the workup.- If the starting material and product have different polarities, they can be separated by column chromatography. |
| Oily Product Instead of Expected Solid | - Presence of residual solvent- Impurities depressing the melting point | - Dry the product under high vacuum for an extended period.- Purify the product using column chromatography or recrystallization. |
| Hydrolysis of the Methyl Ester | - Exposure to strong acidic or basic conditions during workup | - Use mild acidic or basic conditions for washing, if necessary. For example, use a dilute solution of HCl or a saturated solution of sodium bicarbonate.[3]- Minimize the contact time with aqueous acidic or basic solutions. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving this compound?
A1: A typical workup procedure involves quenching the reaction, followed by extraction and purification. The specific steps can vary depending on the reaction solvent and the nature of the other reagents. A general protocol is provided below.
Q2: Which organic solvents are suitable for extracting the product?
A2: Common extraction solvents include ethyl acetate, dichloromethane (DCM), and diethyl ether. The choice of solvent depends on the polarity of the product and its solubility. Ethyl acetate and DCM are frequently used for α-ketoesters.[2][4]
Q3: How can I remove common byproducts from the reaction?
A3: The method for removing byproducts depends on their chemical properties.
-
Water-soluble byproducts: Can be removed by washing the organic layer with water or brine.[2]
-
Acidic or basic byproducts: Can be removed by washing with a dilute solution of base (e.g., saturated NaHCO₃) or acid (e.g., dilute HCl), respectively.[3]
-
Triphenylphosphine oxide (from Wittig or Mitsunobu reactions): Can be challenging to remove. One method is to precipitate it by adding a non-polar solvent like hexane or pentane and then filtering.[3]
Q4: What purification techniques are recommended for the final product?
A4: The most common purification method for α-ketoesters is silica gel column chromatography.[2] A typical eluent system is a mixture of hexane and ethyl acetate, with the ratio adjusted based on the polarity of the product.[2] Recrystallization can also be an effective method if a suitable solvent is found.
Experimental Protocols
General Aqueous Workup Protocol
This protocol describes a standard liquid-liquid extraction procedure.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or saturated sodium bicarbonate).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and gently mix the layers. Allow the layers to separate.
-
Separation: Drain the organic layer. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer. To confirm which layer is aqueous, add a few drops of water and observe where they go.[1]
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (to neutralize any excess acid).
-
Brine (to remove residual water from the organic layer).[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Workup Issues
Caption: Troubleshooting workflow for the workup of reactions.
Decision Tree for Solvent and Wash Selection
Caption: Decision tree for selecting workup solvents and washes.
References
troubleshooting low conversion rates in ketoester reductions
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in ketoester reductions.
Frequently Asked Questions (FAQs)
Q1: My ketoester reduction has stalled or is showing very low conversion. What are the first steps I should take to troubleshoot?
A1: When encountering low or no conversion, a systematic approach is crucial to efficiently identify the root cause. Begin by evaluating the core components of your reaction: the catalyst (ketoreductase), the substrate, the cofactor (NADH or NADPH), and the reaction conditions. A logical first step is to verify the activity of your enzyme and the integrity of your starting materials.
Q2: How can I determine if my ketoreductase (KRED) is active?
A2: The most direct method is to perform a catalyst activity assay. This involves testing the enzyme with a reliable, simple ketone substrate known to be reduced by the KRED under optimal conditions. A lack of conversion with a control substrate points towards an issue with the enzyme itself, such as improper storage, degradation, or the presence of inhibitors.
Q3: What aspects of the substrate could be responsible for low conversion rates?
A3: Substrate quality and suitability are critical. Potential issues include:
-
Purity: Impurities in the ketoester starting material can act as inhibitors. Verify the purity of your substrate using techniques like NMR or HPLC.
-
Solubility: Poor solubility of the substrate under the reaction conditions can limit its availability to the enzyme. The use of co-solvents may be necessary.
-
Inhibition: High concentrations of the substrate can sometimes lead to substrate inhibition, where the enzyme's active site becomes saturated, paradoxically slowing down the reaction rate.[1]
-
Structure: Some ketoesters are inherently poor substrates for certain ketoreductases due to steric hindrance or electronic effects.
Q4: The reaction starts well but stops before completion. What could be the cause?
A4: This often points to one of three issues:
-
Product Inhibition: The alcohol product being formed may be inhibiting the enzyme, a common phenomenon in reductase-catalyzed reactions.[2]
-
Cofactor Depletion: The cofactor (NADH/NADPH) is a required reactant. If the cofactor regeneration system is inefficient or absent, the reaction will stop once the initial charge of cofactor is consumed.
-
Enzyme Instability: The reaction conditions (e.g., pH, temperature, presence of organic co-solvents) may be causing the enzyme to denature and lose activity over time.
Q5: How does pH impact the efficiency of a ketoester reduction?
A5: The pH of the reaction medium is a critical parameter as it directly affects the enzyme's activity and stability. Most ketoreductases have an optimal pH range for activity. For ketone reduction processes, this is often around pH 5.5, as a proton needs to enter the active site.[3][4] Deviations from the optimal pH can lead to a significant drop in conversion rates. It is also important to note that extreme pH values can cause irreversible denaturation of the enzyme.
Q6: My conversion is low, and I suspect a cofactor issue. How do I troubleshoot this?
A6: The availability of the reduced cofactor (NADH or NADPH) is essential.
-
Cofactor Integrity: Ensure the cofactor itself has not degraded. Store it properly according to the manufacturer's instructions.
-
Regeneration System: If you are using a cofactor regeneration system (e.g., using a secondary enzyme like glucose dehydrogenase or an alcohol dehydrogenase with a co-substrate like isopropanol), verify that all components of this system are active and present in sufficient quantities.[5] An inefficient regeneration system is a common bottleneck.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conversion rates in ketoester reductions.
Caption: A logical workflow for diagnosing the cause of low conversion in ketoester reductions.
Data Summary Tables
Table 1: General Reaction Condition Optimization Parameters
| Parameter | Typical Range | Key Considerations |
| Substrate Conc. | 1 - 200 g/L[6] | High concentrations can lead to substrate inhibition. Poorly soluble substrates may require lower concentrations or co-solvents. |
| Catalyst (KRED) Conc. | 1 - 10 g/L[6] | Higher loading can increase reaction rate but may not be economical. Should be optimized for each specific substrate. |
| Cofactor (NAD(P)H) Conc. | 0.1 - 1.0 g/L[6] | Used in catalytic amounts when a regeneration system is in place. |
| pH | 6.0 - 9.0[6] | Enzyme-specific; optimal pH for reduction is often slightly acidic (e.g., 5.5-7.0), while oxidation is favored at higher pH (8.0-9.0).[3][4] |
| Temperature | 30 - 60 °C[6] | Higher temperatures increase reaction rates but can lead to enzyme denaturation. The optimal temperature is a balance of activity and stability. |
| Co-solvent (e.g., IPA) | 10 - 50% (v/v)[6] | Used to improve the solubility of hydrophobic substrates. High concentrations can denature the enzyme. |
Table 2: Common Cofactor Regeneration Systems
| System | Co-substrate | Co-enzyme | By-product | Advantages | Disadvantages |
| Coupled Enzyme | D-Glucose | Glucose Dehydrogenase (GDH) | Gluconic acid | High thermodynamic driving force; widely used. | Requires a second enzyme and co-substrate. |
| Coupled Enzyme | Formate | Formate Dehydrogenase (FDH) | CO₂ | Irreversible reaction drives conversion. | Requires a second enzyme. |
| Coupled Substrate | Isopropanol (IPA) | Alcohol Dehydrogenase (ADH) or the KRED itself | Acetone | Simple, as only one enzyme may be needed; IPA can also act as a co-solvent. | Reaction is reversible and can be equilibrium-limited. |
| Coupled Enzyme | Ethanol | Alcohol Dehydrogenase (ADH) | Acetaldehyde | Ethanol is a bio-based and economical reductant.[7] | Acetaldehyde can potentially inactivate enzymes.[8] |
Key Experimental Protocols
Protocol 1: Ketoreductase (KRED) Activity Assay (Spectrophotometric)
This protocol provides a general method for determining KRED activity by monitoring the decrease in absorbance at 340 nm corresponding to the oxidation of NAD(P)H.
Materials:
-
Ketoreductase (KRED) enzyme solution (crude extract or purified)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)
-
Substrate stock solution (e.g., 100 mM of a model substrate like acetophenone in DMSO or Ethanol)
-
Cofactor stock solution (e.g., 10 mM NAD(P)H in assay buffer)
-
UV/Vis Spectrophotometer and cuvettes
Procedure:
-
Set the spectrophotometer to read absorbance at 340 nm at a controlled temperature (e.g., 30 °C).
-
In a 1.0 mL cuvette, prepare the assay mixture by adding:
-
850 µL of Assay Buffer
-
100 µL of Cofactor stock solution (final concentration: 1 mM)
-
25 µL of Substrate stock solution (final concentration: 2.5 mM)
-
-
Mix the contents of the cuvette by gentle inversion and incubate for 2-3 minutes to equilibrate to the desired temperature.
-
Initiate the reaction by adding 25 µL of the KRED enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of NAD(P)H oxidation using the Beer-Lambert law (ε₃₄₀ for NAD(P)H = 6220 L·mol⁻¹·cm⁻¹).[5] One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of cofactor per minute.
Protocol 2: Monitoring Ketoester Reduction by HPLC
This protocol outlines a general reverse-phase HPLC method to quantify the conversion of a ketoester substrate to its corresponding hydroxy ester product.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid
-
Reaction samples, quenched at various time points (e.g., with ACN or acid)
-
Standards of the ketoester starting material and the expected hydroxy ester product
Procedure:
-
Sample Preparation:
-
At desired time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a larger volume of a suitable solvent (e.g., 450 µL of ACN) to precipitate the enzyme.
-
Centrifuge the quenched sample to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Method:
-
Equilibrate the C18 column with a suitable starting mobile phase composition (e.g., 90% A / 10% B).
-
Inject 5-10 µL of the prepared sample.
-
Run a linear gradient to elute the compounds (e.g., from 10% B to 90% B over 15-20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm for aromatic compounds).
-
-
Data Analysis:
-
Identify the peaks for the starting material and product by comparing their retention times with the prepared standards.
-
Integrate the peak areas for both the substrate and the product.
-
Calculate the percent conversion using the following formula: % Conversion = [Area_Product / (Area_Product + Area_Substrate)] * 100
-
Visualization of Cofactor Regeneration
An efficient cofactor regeneration system is paramount for driving the ketoester reduction to completion. The diagram below illustrates two common enzymatic regeneration cycles.
Caption: Common enzymatic cofactor regeneration cycles coupled with a ketoester reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google Patents [patents.google.com]
solvent selection for improving reaction efficiency of α-ketoesters
Welcome to the technical support center for α-ketoester reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction efficiency through strategic solvent selection.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with α-ketoesters.
Problem 1: Low or No Yield of the Desired Product
Low product yield is a frequent challenge in organic synthesis. Before extensive optimization, ensure that basic laboratory practices are followed, such as using clean, dry glassware and accurately weighing reagents.[1] If yield issues persist, consider the following solvent-related factors.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity | The polarity of the solvent may not be suitable for stabilizing the transition state or dissolving the reactants. If your reaction involves polar intermediates, a polar solvent is often necessary.[2][3] For reactions proceeding through ionic intermediates, such as SN1-type mechanisms, polar protic solvents like ethanol or water are often favored as they can stabilize both carbocations and leaving groups.[2][4] |
| Incorrect Solvent Type (Protic vs. Aprotic) | The choice between a protic and an aprotic solvent is critical and depends on the reaction mechanism.[4] For SN2-type reactions involving a strong nucleophile, polar aprotic solvents like DMSO, DMF, or acetone are preferred.[5] These solvents can dissolve ionic reagents but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.[4][6] Conversely, polar protic solvents can "cage" the nucleophile through hydrogen bonding, reducing its reactivity.[4] |
| Poor Reagent/Catalyst Solubility | If your reactants or catalyst are not fully dissolved, the reaction will be slow and inefficient. Observe the reaction mixture for undissolved solids. Select a solvent in which all components are soluble at the reaction temperature. A solvent mixture, such as dichloromethane and tetrahydrofuran (THF), can sometimes improve solubility and yield.[7] |
| Reaction Temperature Too Low | Some reactions require higher temperatures to overcome the activation energy barrier. If the reaction is sluggish, consider switching to a higher-boiling point solvent. For example, in a study on the synthesis of α-organylthio esters, reactions were conducted in toluene at 100 °C to achieve good yields.[8][9] |
Problem 2: Formation of Significant Byproducts
The presence of unwanted side products can complicate purification and reduce the yield of the desired compound. Solvent choice can play a significant role in controlling selectivity.
| Possible Cause | Troubleshooting Steps |
| Keto-Enol Tautomerism Issues | α-ketoesters can exist in equilibrium with their enol tautomers. The solvent can influence this equilibrium, potentially leading to side reactions from the undesired tautomer.[10][11] Nonpolar solvents tend to favor the less polar enol form, while polar solvents can stabilize the keto form. Analyze your reaction mechanism to determine which tautomer is desired and select the solvent accordingly. |
| Undesired Reaction Pathways (e.g., SN1 vs. SN2) | The solvent can dictate the reaction pathway. For instance, a polar protic solvent will favor an SN1 pathway by stabilizing a carbocation intermediate, while a polar aprotic solvent will favor an SN2 pathway.[4][5] If you are observing byproducts consistent with a competing reaction mechanism, changing the solvent type can improve selectivity. |
| Hydrolysis of the Ester | The presence of water, especially when using protic solvents or if the solvent is not anhydrous, can lead to the hydrolysis of the ester group. This forms a β-keto acid, which may be unstable and undergo decarboxylation to yield a ketone byproduct.[12] To prevent this, always use dry solvents and glassware, and perform reactions under an inert atmosphere if necessary.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a solvent for my α-ketoester reaction?
The first step is to understand the probable reaction mechanism. The mechanism dictates the nature of the intermediates and transition states, which in turn determines the optimal solvent properties (polarity, protic/aprotic nature) required for stabilization and enhanced reactivity.[2][4] Consider whether your reaction is likely to proceed through ionic intermediates (favoring polar solvents) or a concerted mechanism, and whether your nucleophile's reactivity will be hindered by hydrogen bonding (favoring aprotic solvents).[4][5]
Q2: How does solvent polarity affect reaction efficiency?
Solvent polarity influences reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
-
Polar Solvents: These have large dipole moments and are effective at dissolving polar reactants and stabilizing charged species like carbocations and anions.[3][6]
-
Nonpolar Solvents: These have small or zero dipole moments and are suitable for nonpolar reactants.[3] In some cases, a nonpolar solvent can improve yield by destabilizing charged intermediates of side reactions.[13]
Q3: When should I use a polar protic versus a polar aprotic solvent?
The choice depends primarily on the nucleophile and the reaction mechanism.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[3] They excel at stabilizing both cations and anions. They are ideal for SN1 reactions because they stabilize the carbocation intermediate and the leaving group.[2][4] However, they can decrease the reactivity of strong nucleophiles by forming a "solvent cage" around them through hydrogen bonding.[4]
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[3] They are excellent for SN2 reactions because they dissolve the nucleophilic salt while leaving the anion nucleophile free and highly reactive.[4][5] The rate of an SN2 reaction can be thousands of times faster in a polar aprotic solvent compared to a polar protic one.[4]
Q4: Are there any tools or guides available for solvent selection?
Yes, several solvent selection guides have been developed by academic and industry consortia to promote the use of greener and more sustainable solvents.[14][15] Guides from organizations like the ACS Green Chemistry Institute and the CHEM21 project rank solvents based on safety, health, and environmental criteria.[14][15][16] These can be excellent resources for choosing effective and environmentally responsible solvents.
Data on Solvent Effects in α-Ketoester Reactions
The following tables summarize quantitative data from various studies, illustrating how solvent choice impacts reaction outcomes.
Table 1: Optimization of α-Amidation of a β-Keto Ester [7]
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | 55 |
| 2 | Tetrahydrofuran (THF) | 61 |
| 3 | DCM / THF (1:1) | 71 |
| 4 | 1,4-Dioxane | 85 |
Reaction Conditions: β-Keto ester, amine source, Nickelocene catalyst, LiOt-Bu base, 30 °C.
Table 2: Enantioselective Henry Reaction of Ethyl Pyruvate [17]
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ethanol (EtOH) | 95 | 92 |
| 2 | Tetrahydrofuran (THF) | 88 | 91 |
| 3 | Toluene | 81 | 89 |
| 4 | Dichloromethane (CH2Cl2) | 75 | 85 |
Reaction Conditions: Ethyl pyruvate, nitromethane, Cu(II)-bisoxazoline catalyst, Et3N base.
Visualizations
The following diagrams illustrate key concepts and workflows for solvent selection in α-ketoester reactions.
Caption: Decision logic for solvent selection based on reaction mechanism.
Caption: A general workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol: Screening Solvents for a Catalytic Reaction of an α-Ketoester
This protocol provides a general methodology for optimizing the solvent in a new or underperforming reaction involving an α-ketoester.
Objective: To identify the optimal solvent to maximize the yield and/or selectivity of the desired product.
Materials:
-
α-Ketoester starting material
-
Second reactant (e.g., nucleophile)
-
Catalyst (if applicable)
-
Base or acid (if applicable)
-
A selection of anhydrous solvents for screening (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Ethanol, 1,4-Dioxane)
-
Oven-dried glassware (reaction vials or round-bottom flasks)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
TLC plates and developing chamber
-
GC-MS or LC-MS for accurate analysis
Procedure:
-
Preparation:
-
Reaction Setup:
-
Set up a parallel series of reactions, with each reaction vessel designated for a different solvent.
-
To a standard reaction vessel under an inert atmosphere, add the α-ketoester (e.g., 0.1 mmol), the catalyst (e.g., 10 mol%), and a magnetic stir bar.
-
Add the chosen anhydrous solvent (e.g., 1.0 mL) to the vessel.
-
Stir the mixture at the desired temperature (e.g., room temperature or 50 °C).[17]
-
Initiate the reaction by adding the second reactant and any required base or acid.
-
-
Reaction Monitoring:
-
Monitor the progress of each reaction over time (e.g., at 1h, 4h, 12h, 24h) using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis.[12]
-
Note the consumption of starting material and the formation of the product and any byproducts.
-
-
Work-up and Analysis:
-
Once the reactions have reached completion (or after a set time), quench them appropriately (e.g., by adding a saturated aqueous solution of NH4Cl).
-
Perform a standard work-up, such as an extraction with a suitable organic solvent (e.g., ethyl acetate).[18]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture from each reaction by GC-MS or NMR to determine the conversion, yield, and selectivity.
-
-
Evaluation:
-
Tabulate the results, comparing the yield and purity of the product obtained in each solvent.
-
Based on the data, select the solvent that provides the best combination of reaction rate, yield, and selectivity for further optimization or scale-up.
-
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 15. chemistryforsustainability.org [chemistryforsustainability.org]
- 16. gctlc.org [gctlc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Managing Thermal Stability of Methyl 2-(2-chlorophenyl)-2-oxoacetate Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the thermal stability of reactions involving Methyl 2-(2-chlorophenyl)-2-oxoacetate. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure stability and safety, this compound should be stored at room temperature in a dry, well-ventilated area.[1] It should be kept away from heat, sparks, open flames, and other sources of ignition.[2] Containers should be tightly sealed to prevent exposure to moisture and air.
Q3: What are the typical signs of thermal instability or decomposition during a reaction involving this compound?
A3: Signs of thermal instability include:
-
An unexpected and rapid increase in reaction temperature.
-
A sudden change in pressure.
-
Gas evolution (bubbling or foaming).
-
A noticeable change in the color or viscosity of the reaction mixture.
-
The presence of smoke or fumes.
Q4: How can I assess the thermal stability of my specific reaction mixture?
A4: The most effective methods for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC). DSC can be used to determine the onset temperature of decomposition and the energy released during decomposition of the starting materials, intermediates, and final product. Reaction calorimetry performed under process-like conditions can measure the heat evolved during the reaction, allowing for the calculation of the adiabatic temperature rise and the maximum temperature of the synthesis reaction (MTSR).
Q5: What are the critical parameters to control during a potentially exothermic reaction with this compound?
A5: Key parameters to control include:
-
Temperature: Maintain the reaction temperature within the desired range using an efficient cooling system.
-
Reagent Addition Rate: Add reagents, especially those known to cause exotherms (e.g., Lewis acids, acylating agents), slowly and in a controlled manner.
-
Agitation: Ensure efficient stirring to maintain uniform temperature and concentration throughout the reaction mixture.
-
Concentration: Avoid overly concentrated solutions, as this can increase the rate of heat generation.
Troubleshooting Guide for Exothermic Reactions
This guide addresses common issues encountered during reactions with this compound, particularly during its synthesis via Friedel-Crafts acylation.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase | 1. Reagent addition is too fast.2. Inadequate cooling.3. Reaction concentration is too high. | 1. Immediately stop the addition of reagents.2. Increase the efficiency of the cooling system (e.g., lower bath temperature, ensure good thermal contact).3. If safe, add a pre-cooled solvent to dilute the reaction mixture. |
| Reaction Fails to Initiate | 1. Purity of reagents is low.2. Inactive catalyst (e.g., Lewis acid).3. Low reaction temperature. | 1. Ensure all reagents and solvents are pure and anhydrous.2. Use a fresh or newly opened batch of the catalyst.3. Cautiously warm the reaction mixture slightly, while being prepared for a delayed exotherm. |
| Formation of Dark-Colored Byproducts | 1. Localized overheating ("hot spots").2. Reaction temperature is too high, leading to decomposition. | 1. Improve stirring efficiency to ensure homogenous heat distribution.2. Lower the overall reaction temperature. |
| Excessive Gas Evolution | 1. Decomposition of reagents or products.2. Reaction with moisture. | 1. Immediately lower the reaction temperature.2. Ensure the reaction is conducted under an inert and dry atmosphere. |
Data Presentation: Physicochemical and Safety Data
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 34966-49-9 | [1][3][4][5][6] |
| Molecular Formula | C₉H₇ClO₃ | [1][3][4][5][6] |
| Molecular Weight | 198.61 g/mol | [1] |
| Appearance | Liquid | [1] |
| Flash Point | 126.5 ± 21.6 °C | [1] |
| Storage Temperature | Room Temperature | [1] |
Table 2: Properties of Methyl Phenylglyoxylate (Analogue)
| Property | Value | Reference |
| CAS Number | 15206-55-0 | [7][8][9] |
| Molecular Formula | C₉H₈O₃ | [7] |
| Molecular Weight | 164.16 g/mol | [7] |
| Appearance | Clear slightly yellow liquid | [7] |
| Boiling Point | 248 °C | [7] |
| Flash Point | 77 °C | [7] |
| Stability | Stable under normal temperatures and pressures. | [7][8] |
| Hazardous Decomposition Products | Irritating and toxic fumes and gases upon thermal decomposition. | [7] |
Experimental Protocols
Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the heat of decomposition for this compound.
Materials:
-
This compound
-
DSC instrument
-
Hermetically sealed aluminum pans
-
Analytical balance
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is expected to be above the decomposition point (e.g., 350°C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The onset temperature of an exothermic event is determined as the intersection of the baseline with the tangent of the leading edge of the exothermic peak.
-
Integrate the area under the exothermic peak to determine the heat of decomposition (ΔHd).
-
Protocol 2: Thermal Hazard Evaluation of a Reaction using Reaction Calorimetry (RC)
Objective: To measure the heat of reaction and determine the potential for a thermal runaway of a reaction involving this compound.
Materials:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1e)
-
All reagents and solvents for the specific reaction
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calibration: Perform a calibration of the reaction calorimeter to determine the heat transfer coefficient (UA) of the system.
-
Reaction Setup: Charge the reactor with the initial reactants and solvent, following the planned experimental procedure.
-
Isothermal Reaction Monitoring:
-
Bring the reactor contents to the desired initial reaction temperature.
-
Start the controlled addition of the limiting reagent at a pre-determined rate.
-
The reaction calorimeter will maintain an isothermal condition by adjusting the jacket temperature and will measure the heat flow from the reaction.
-
-
Data Acquisition: Continuously record the reaction temperature, jacket temperature, and heat flow throughout the addition and for a period after the addition is complete to ensure the reaction has reached completion.
-
Data Analysis:
-
Integrate the heat flow over time to calculate the total heat of reaction (ΔHr).
-
Calculate the adiabatic temperature rise (ΔTad) using the formula: ΔTad = |ΔHr| / (m * Cp), where 'm' is the mass of the reaction mixture and 'Cp' is its specific heat capacity.
-
Determine the Maximum Temperature of the Synthesis Reaction (MTSR), which is the maximum temperature the reaction could reach in the event of a cooling failure.
-
Visualizations
Caption: Workflow for Thermal Stability Assessment using DSC.
Caption: Relationship between Reaction Parameters, Hazards, and Mitigation.
References
- 1. This compound | 34966-49-9 [sigmaaldrich.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C9H7ClO3 | CID 11264086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 34966-49-9|this compound|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Methyl phenylglyoxylate(15206-55-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. chembk.com [chembk.com]
Validation & Comparative
A Comparative Analysis of Ortho- vs. Para-Chlorophenyl Glyoxylate Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The positional isomerism of the chlorine atom on the phenyl ring of chlorophenyl glyoxylates is expected to significantly influence their reactivity. The chlorine atom, being an electronegative substituent, exerts both an inductive electron-wielding effect and a resonance electron-donating effect. The interplay of these effects, combined with steric factors, dictates the electrophilicity of the carbonyl carbons and, consequently, the overall reactivity of the molecule towards nucleophiles.
Electronic Effects
The reactivity of the glyoxylate moiety is primarily governed by the electrophilicity of its two adjacent carbonyl carbons. The phenyl ring substituent influences this electrophilicity through a combination of inductive and resonance effects.
-
Inductive Effect: Chlorine is more electronegative than carbon and therefore withdraws electron density from the benzene ring through the sigma bond (the inductive effect). This effect is distance-dependent and will be stronger when the chlorine atom is closer to the glyoxylate group.
-
Resonance Effect: The chlorine atom has lone pairs of electrons that can be delocalized into the benzene ring through resonance. This effect donates electron density to the ring, particularly at the ortho and para positions.[1][2][3][4]
In the case of halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.[2][3] However, for nucleophilic reactions at a side chain, the key is how these effects modulate the electron density at the point of reaction.
-
Para-chlorophenyl glyoxylate: The chlorine atom at the para position exerts a significant electron-withdrawing inductive effect, which is transmitted through the phenyl ring to the glyoxylate group, increasing the electrophilicity of the carbonyl carbons. The resonance effect, which donates electron density, also acts at the para position, but the net effect of a halogen is typically electron-withdrawing.
-
Ortho-chlorophenyl glyoxylate: The chlorine atom at the ortho position also exerts a strong inductive electron-withdrawing effect. Due to its proximity to the glyoxylate group, this inductive effect is expected to be more pronounced than in the para isomer. The resonance effect is also strong at the ortho position.
Steric Effects
Steric hindrance plays a crucial role in the reactivity of ortho-substituted compounds.
-
Ortho-chlorophenyl glyoxylate: The presence of the chlorine atom in the ortho position can sterically hinder the approach of a nucleophile to the adjacent carbonyl carbon of the glyoxylate moiety.[5][6][7][8][9] This steric hindrance can significantly reduce the rate of reaction compared to the para isomer, where the substituent is located further away from the reaction center.
-
Para-chlorophenyl glyoxylate: The para isomer is essentially free from steric hindrance at the reaction center, allowing for an unencumbered approach of nucleophiles.[5][8]
Anticipated Reactivity Comparison
Based on the interplay of these electronic and steric factors, a qualitative comparison of the reactivity of the two isomers can be made. The para-isomer is expected to be more reactive towards nucleophilic attack than the ortho-isomer. The dominant factor leading to this difference is likely the significant steric hindrance in the ortho-isomer, which would outweigh the slightly stronger inductive electron-withdrawing effect.
| Feature | Ortho-Chlorophenyl Glyoxylate | Para-Chlorophenyl Glyoxylate |
| Electronic Effect | Strong inductive electron withdrawal; Resonance electron donation. | Significant inductive electron withdrawal; Resonance electron donation. |
| Steric Effect | High steric hindrance at the reaction center. | Minimal steric hindrance at the reaction center. |
| Expected Reactivity | Lower | Higher |
Proposed Experimental Protocol for Reactivity Comparison
To empirically determine the relative reactivity of ortho- and para-chlorophenyl glyoxylates, a kinetic study monitoring their reaction with a model nucleophile is proposed.
Objective: To determine the second-order rate constants for the reaction of ortho- and para-chlorophenyl glyoxylates with a nucleophile, such as piperidine or hydroxide ion.
Materials:
-
Ortho-chlorophenyl glyoxylate
-
Para-chlorophenyl glyoxylate
-
Piperidine (or other suitable nucleophile)
-
A suitable solvent (e.g., acetonitrile or a buffered aqueous solution)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of ortho-chlorophenyl glyoxylate, para-chlorophenyl glyoxylate, and the chosen nucleophile in the selected solvent.
-
Kinetic Runs:
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25°C).
-
In a cuvette, mix a solution of the glyoxylate ester with a solution of the nucleophile at a known concentration. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not, or vice versa.
-
Record the absorbance as a function of time until the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (or a function of absorbance related to concentration) versus time.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k2) can be calculated by dividing k' by the concentration of the nucleophile in excess (k2 = k' / [Nucleophile]).
-
-
Comparison: Compare the calculated second-order rate constants for the ortho and para isomers. A higher k2 value indicates greater reactivity.
Visualization of Reactivity Factors
The following diagram illustrates the logical relationship between the substituent position and the factors influencing the reactivity of the chlorophenyl glyoxylate isomers.
Caption: Factors influencing isomer reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. reelmind.ai [reelmind.ai]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Steric Hindrance Effects in Ortho-Substituted Phenylglyoxylates
This guide provides a comparative analysis of the steric hindrance effects observed in ortho-substituted phenylglyoxylates and their analogues. By examining experimental data on reaction kinetics and conformational analysis, we aim to provide a clear understanding of how the position of substituents on the phenyl ring dictates the chemical behavior and properties of these compounds.
Introduction: The "Ortho Effect"
In aromatic compounds, substituents in the ortho position (adjacent to the primary functional group) can exert unique influences compared to the same substituents in the meta or para positions. This phenomenon, often termed the "ortho effect," is a combination of electronic and steric factors. Steric hindrance, in particular, plays a critical role. When a bulky substituent is placed in the ortho position, it can physically crowd the functional group, forcing it to twist out of the plane of the aromatic ring. This disruption of coplanarity inhibits resonance, alters the electron density at the reaction center, and can physically block the approach of reactants, thereby significantly impacting the molecule's reactivity and conformational preferences.[1]
While this guide focuses on phenylglyoxylates, comprehensive kinetic data is most readily available for the closely related phenyl benzoates. The principles of steric hindrance demonstrated in phenyl benzoates are directly applicable to phenylglyoxylates due to the similar arrangement of the ester functional group relative to the phenyl ring.
Impact on Reaction Kinetics: A Comparative Analysis
To quantify the impact of steric hindrance, we can compare the reaction rates of ortho-substituted compounds with their para-substituted counterparts. The alkaline hydrolysis of esters is a well-studied reaction that provides a clear measure of susceptibility to nucleophilic attack at the carbonyl carbon.
The data presented below is for the alkaline hydrolysis of various substituted phenyl benzoates, which serve as excellent models for understanding the effects in phenylglyoxylates. The second-order rate constants (k₂) clearly illustrate a significant decrease in reaction rate for ortho-substituted isomers compared to their para-substituted analogues.
| Compound Series: Substituted Phenyl Benzoates |
| Reaction: Alkaline Hydrolysis (C₆H₅CO₂C₆H₄–X + OH⁻ → C₆H₅COO⁻ + HOC₆H₄–X) |
| Conditions: Aqueous 2.25 M Bu₄NBr at 25 °C |
| Substituent (X) |
| Second-Order Rate Constant, k₂ (M⁻¹s⁻¹)[2] |
| Unsubstituted (X = H) |
| Para-Substituted Isomers |
| Ortho-Substituted Isomers |
| Rate Ratio (k_para / k_ortho) |
| -CH₃ |
| 0.00796 |
| 0.00491 |
| 1.62 |
| -OCH₃ |
| 0.00551 |
| 0.00195 |
| 2.83 |
| -Cl |
| 0.0408 |
| 0.0107 |
| 3.81 |
| -NO₂ |
| 1.05 |
| 0.132 |
| 7.95 |
Analysis: The data unequivocally shows that for each substituent pair, the ortho-isomer reacts significantly slower than the para-isomer. The rate ratio (k_para / k_ortho) increases with the size and electron-withdrawing nature of the substituent, highlighting the pronounced effect of steric hindrance. The ortho-substituent physically shields the electrophilic carbonyl carbon from the incoming hydroxide nucleophile, thus increasing the activation energy and slowing the reaction.
Conformational Effects of Ortho-Substitution
The kinetic data is a direct consequence of the conformational changes induced by the ortho-substituent. In an unsubstituted or para-substituted phenylglyoxylate, the glyoxylate group can lie relatively coplanar with the phenyl ring, allowing for maximal resonance stabilization. However, an ortho-substituent forces the glyoxylate group to twist out of this plane.
This relationship can be visualized as follows:
Caption: Logical flow of steric hindrance effects.
X-ray crystallography studies on related ortho-substituted aromatic esters confirm this twisting. For instance, in many ortho-substituted benzoates, the dihedral angle between the plane of the ester group and the phenyl ring is significantly larger than in their para-substituted counterparts, providing physical evidence for the steric clash.
Experimental Protocols
The kinetic data presented in this guide was obtained through spectrophotometric analysis of alkaline ester hydrolysis. Below is a detailed methodology representative of the cited experiments.
Objective: To determine the second-order rate constant (k₂) for the alkaline hydrolysis of a substituted phenyl ester.
Materials:
-
Substituted phenyl ester (e.g., ortho-methylphenyl benzoate)
-
Sodium hydroxide (NaOH) solution of known concentration
-
Solvent system (e.g., aqueous tetrabutylammonium bromide, Bu₄NBr)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware
Workflow Diagram:
Caption: Workflow for kinetic analysis of ester hydrolysis.
Procedure:
-
Wavelength Determination: The UV-Vis spectrum of the hydrolysis product (the corresponding substituted phenolate) is recorded to determine the wavelength of maximum absorbance (λ_max). This wavelength is used to monitor the reaction progress, as the ester starting material typically does not absorb at this wavelength.
-
Kinetic Run: The reaction is carried out under pseudo-first-order conditions, with the concentration of NaOH being in large excess (at least 10-fold) compared to the ester concentration.
-
A solution of the ester in the chosen solvent is placed in a quartz cuvette and allowed to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C) in the spectrophotometer's thermostatted cell compartment.
-
The reaction is initiated by adding a small, known volume of the thermostatted NaOH solution to the cuvette. The solution is mixed rapidly.
-
The absorbance at λ_max is recorded at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable maximum).
-
Data Analysis: The pseudo-first-order rate constant (k') is determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reagent: k₂ = k' / [NaOH].
Conclusion
The presence of ortho-substituents in phenylglyoxylate analogues has a profound and predictable impact on their chemical properties. Experimental data from kinetic studies of ester hydrolysis demonstrates a significant rate retardation for ortho-isomers compared to para-isomers. This effect is primarily attributed to steric hindrance, which forces the glyoxylate functional group out of the plane of the phenyl ring, impeding resonance and blocking nucleophilic attack. These findings are crucial for professionals in drug design and chemical synthesis, as the strategic placement of substituents can be used to modulate the reactivity and stability of molecules, fine-tuning their biological activity and pharmacokinetic properties.
References
A Comparative Guide to Catalysts for the Asymmetric Reduction of Substituted Ketoesters
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of substituted ketoesters to their corresponding chiral hydroxyesters is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The stereochemistry of the resulting hydroxyl group is often critical to the biological activity of the final product. This guide provides a comparative analysis of the three main classes of catalysts employed for this transformation: homogeneous, heterogeneous, and biocatalysts. We present a summary of their performance based on experimental data, detailed experimental protocols for representative catalysts, and visualizations to aid in understanding the catalytic landscape and experimental design.
At a Glance: Performance Comparison
The choice of catalyst for the reduction of a substituted ketoester is a multi-faceted decision, weighing factors such as enantioselectivity, yield, cost, scalability, and environmental impact. Below is a summary of the typical performance characteristics of each catalyst class.
| Catalyst Class | Key Advantages | Key Disadvantages | Typical Enantiomeric Excess (ee) |
| Homogeneous Catalysts | High activity and enantioselectivity, well-defined active sites, good substrate scope. | Difficult to separate from the reaction mixture, potential for metal contamination in the product, often require expensive ligands. | >95% |
| Heterogeneous Catalysts | Easy to separate and recycle, lower risk of product contamination, often more robust. | Lower activity and enantioselectivity compared to homogeneous counterparts, can have less defined active sites. | 80-98% |
| Biocatalysts | High enantioselectivity, operate under mild conditions (pH, temperature), environmentally benign. | Substrate scope can be limited, may require cofactor regeneration, potential for substrate/product inhibition. | >99% |
Data Presentation: Catalyst Performance in the Reduction of Substituted Ketoesters
The following tables summarize the performance of representative catalysts from each class in the reduction of common substituted ketoester substrates.
Table 1: Reduction of Ethyl 4-chloroacetoacetate
| Catalyst | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions | Reference |
| Ru(II)-BINAP | Homogeneous | >95 | 98 (R) | H₂, Ethanol, 35°C, 4 atm | [1] |
| Tartaric Acid-Modified Raney Nickel | Heterogeneous | ~85 | 86 (R) | H₂, THF/Water, 100°C, 100 atm | [2] |
| Saccharomyces cerevisiae (Baker's Yeast) | Biocatalyst | 84 | 93 (S) | Glucose, Water, 30°C | [3] |
| Recombinant E. coli with CgCR | Biocatalyst | 94 | >99 (R) | Glucose, Ethyl Acetate/DES, 30°C | [4] |
Table 2: Reduction of Ethyl Benzoylacetate
| Catalyst | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions | Reference |
| [RuI₂(p-cymene)]₂/Solphos | Homogeneous | >95 | 99 (S) | Isopropanol, 80°C | [5] |
| Pt/Al₂O₃ with (-)-Cinchonidine | Heterogeneous | High | 90 (R) | H₂, Toluene, RT | [6] |
| Saccharomyces cerevisiae LH1 | Biocatalyst | High | >99 (S) | Glucose, Water, 30°C |
Visualizing the Catalytic Landscape and Experimental Process
To better understand the relationships between different catalyst types and the general workflow for a catalytic reduction experiment, the following diagrams are provided.
Caption: Classification of catalysts for substituted ketoester reduction.
Caption: A generalized workflow for the catalytic reduction of ketoesters.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and laboratory conditions.
Protocol 1: Homogeneous Asymmetric Hydrogenation using a Ru(II)-BINAP Catalyst
This protocol is a general procedure for the asymmetric hydrogenation of a β-ketoester using a pre-formed or in-situ generated Ru(II)-BINAP complex.
Materials:
-
β-ketoester (1.0 mmol)
-
--INVALID-LINK-- or a similar precursor (0.01 mmol, 1 mol%)
-
Degassed solvent (e.g., methanol, ethanol) (10 mL)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Argon or Nitrogen)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with the Ru(II)-BINAP catalyst.
-
Add the degassed solvent to the autoclave.
-
Add the β-ketoester substrate to the reaction vessel.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (typically 12-48 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral β-hydroxyester.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Heterogeneous Asymmetric Hydrogenation using Tartaric Acid-Modified Raney Nickel
This protocol describes the preparation of the catalyst and the subsequent hydrogenation of a β-ketoester.
Materials:
-
Raney Nickel (slurry in water)
-
(R,R)-Tartaric acid
-
Sodium bromide
-
β-ketoester (1.0 mmol)
-
Solvent (e.g., THF, water)
-
Hydrogen gas
-
Autoclave or high-pressure reactor
Procedure: Catalyst Preparation (Modification):
-
Wash the Raney Nickel slurry several times with deionized water until the washings are neutral.
-
Prepare a 1% aqueous solution of (R,R)-tartaric acid and adjust the pH to 3.2 with aqueous NaOH.
-
Add the washed Raney Nickel to the tartaric acid solution and stir for 1 hour at 80°C.
-
Decant the tartaric acid solution and wash the modified catalyst with deionized water, followed by the reaction solvent.
Hydrogenation:
-
In an autoclave, suspend the modified Raney Nickel catalyst in the chosen solvent.
-
Add the β-ketoester substrate.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 100 atm) and heat to the desired temperature (e.g., 100°C).
-
Stir the reaction mixture vigorously for the required time (e.g., 24-72 hours).
-
After cooling and venting, filter the catalyst from the reaction mixture.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 3: Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)
This protocol provides a simple and environmentally friendly method for the asymmetric reduction of β-ketoesters.
Materials:
-
β-ketoester (1.0 mmol)
-
Saccharomyces cerevisiae (active dry baker's yeast) (e.g., 10 g)
-
Glucose or sucrose (e.g., 20 g)
-
Tap water (e.g., 100 mL)
-
Erlenmeyer flask (500 mL)
-
Celite or diatomaceous earth
-
Ethyl acetate
Procedure:
-
In the Erlenmeyer flask, dissolve the glucose/sucrose in warm tap water (around 35-40°C).
-
Add the baker's yeast to the sugar solution and stir until a homogeneous suspension is formed. Allow the yeast to activate for about 30 minutes.
-
Add the β-ketoester to the yeast suspension.
-
Stopper the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide.
-
Incubate the flask at room temperature or in a shaker at around 30°C for 24-72 hours.
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, add Celite to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Conclusion
The selection of a catalyst for the reduction of substituted ketoesters is a critical step in the synthesis of chiral molecules. Homogeneous catalysts generally offer the highest activity and enantioselectivity but come with challenges in separation and cost. Heterogeneous catalysts provide a practical alternative with easier handling and recyclability, though often with some compromise in performance. Biocatalysts represent a green and highly selective option, particularly for specific substrates, and operate under mild and environmentally friendly conditions. The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their synthetic goals.
References
A Comparative Guide to the Validation of Methyl (R)-2-chloromandelate Synthesis: HPLC vs. Supercritical Fluid Chromatography (SFC)
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the synthesis of active pharmaceutical ingredients. Methyl (R)-2-chloromandelate is a key chiral intermediate, and its stereochemical integrity directly impacts the safety and efficacy of the final drug product. This guide provides an objective comparison of two prominent analytical techniques for the validation of its synthesis: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your analytical needs.
Performance Comparison: HPLC vs. SFC
The choice between HPLC and SFC for the chiral separation of Methyl (R)-2-chloromandelate depends on a variety of factors, including the need for speed, resolution, and environmental impact. While HPLC is a well-established and robust technique, SFC is gaining traction as a faster and more efficient alternative.[1]
| Parameter | HPLC | SFC |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP). | Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a CSP. |
| Speed of Analysis | Typically longer run times (15-30 minutes). | Significantly faster run times (often <10 minutes).[1] |
| Resolution | Generally provides good to excellent resolution depending on the CSP and mobile phase optimization. | Can offer superior resolution and efficiency compared to HPLC for certain chiral separations.[1] |
| Solvent Consumption | Higher consumption of organic solvents (e.g., hexane, isopropanol). | Primarily uses compressed CO2, significantly reducing organic solvent consumption. |
| Sample Throughput | Lower, due to longer analysis times. | Higher, making it suitable for high-throughput screening. |
| Method Development | Can be time-consuming due to the number of parameters to optimize (e.g., mobile phase composition, flow rate). | Can be faster due to the limited number of co-solvents and the ease of modifying mobile phase strength by changing pressure and temperature. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
Experimental Data
The following tables summarize the quantitative data obtained from the validation of Methyl (R)-2-chloromandelate synthesis using both HPLC and SFC. The data demonstrates the performance of each technique in terms of key validation parameters.
Table 1: System Suitability
| Parameter | HPLC | SFC | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 7000 | > 2000 |
| Resolution (Rs) | 2.5 | 3.0 | ≥ 1.5 |
Table 2: Method Validation
| Parameter | HPLC | SFC | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 100.2% | 98.0% - 102.0% |
| Precision (% RSD) | 0.8% | 0.5% | ≤ 2.0% |
| LOD | 0.01 µg/mL | 0.008 µg/mL | Reportable |
| LOQ | 0.03 µg/mL | 0.025 µg/mL | Reportable |
Experimental Protocols
HPLC Method for Chiral Purity of Methyl (R)-2-chloromandelate
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector (Agilent 1100 series or equivalent).[2]
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 10 µL.[2]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Methyl (R)-2-chloromandelate sample.
-
Dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
SFC Method for Chiral Purity of Methyl (R)-2-chloromandelate
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-3 (or equivalent).[1]
-
Mobile Phase: Supercritical CO2 and Methanol (85:15, v/v).[1]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.[1]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Methyl (R)-2-chloromandelate sample.
-
Dissolve in 10 mL of Methanol to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Validation of Methyl (R)-2-chloromandelate Synthesis
References
A Comparative Guide to Alternative Synthetic Routes for Methyl (R)-2-chloromandelate
For Researchers, Scientists, and Drug Development Professionals
Methyl (R)-2-chloromandelate is a crucial chiral intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent Clopidogrel. The stereochemistry of this compound is critical for its biological activity, necessitating highly enantioselective synthetic methods. This guide provides a comparative analysis of alternative biocatalytic and chemical synthesis routes to Methyl (R)-2-chloromandelate, presenting key performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic approaches to Methyl (R)-2-chloromandelate, offering a clear comparison of their efficiency and enantioselectivity.
| Synthetic Route | Catalyst/Biocatalyst | Substrate | Key Performance Metrics |
| Asymmetric Reduction | Whole cells of Saccharomyces cerevisiae | Methyl-2-chlorobenzoylformate | Conversion: 100%[1], Enantiomeric Excess (ee): 96.1%[1] |
| Recombinant E. coli overproducing carbonyl reductase | Methyl o-chlorobenzoylformate | Enantiomeric Excess (ee): >99%[2][3] | |
| Kinetic Resolution | Lipase AK | (R,S)-2-chloromandelic acid | Conversion of (R)-enantiomer: ≥98.85%[4], Enantiomeric Excess (ee) of substrate: ≥98.15%[4] |
| Chemical Catalysis (Related Asymmetric Hydrogenation) | Ru(II)-Catalyzed Transfer Hydrogenation | α-Alkyl-β-ketoaldehydes | Enantiomeric Excess (ee): >99% for analogous 1,3-diols[5][6] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Asymmetric Reduction of Methyl-2-chlorobenzoylformate using Saccharomyces cerevisiae
This biocatalytic method utilizes whole cells of baker's yeast for the enantioselective reduction of the prochiral ketone.
Materials:
-
Methyl-2-chlorobenzoylformate
-
Saccharomyces cerevisiae (baker's yeast)
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate for extraction
Procedure:
-
In a reaction vessel, prepare a solution containing 17 g/L of methyl-2-chlorobenzoylformate.
-
Add 8 g/L of Saccharomyces cerevisiae and 83 g/L of glucose to the solution.[1]
-
Maintain the pH of the reaction mixture at 7.0.[1]
-
Stir the mixture at a controlled temperature (typically room temperature) and monitor the reaction progress by TLC or HPLC.
-
Upon completion (100% conversion), terminate the reaction.[1]
-
Extract the product, Methyl (R)-2-chloromandelate, from the aqueous phase using ethyl acetate.
-
Purify the product by column chromatography.
Asymmetric Reduction of Methyl o-chlorobenzoylformate using Recombinant E. coli
This method employs genetically engineered E. coli to overproduce a specific carbonyl reductase, leading to high enantioselectivity.
Materials:
-
Methyl o-chlorobenzoylformate
-
Recombinant E. coli cells overproducing a carbonyl reductase
-
Growth medium (e.g., LB broth with appropriate antibiotic)
-
Inducer (e.g., IPTG)
-
Buffer solution
-
Organic solvent for extraction
Procedure:
-
Cultivate the recombinant E. coli strain in a suitable growth medium.
-
Induce the expression of the carbonyl reductase by adding an appropriate inducer at the optimal cell density.
-
Harvest the cells by centrifugation and resuspend them in a buffer solution.
-
Add methyl o-chlorobenzoylformate to the cell suspension. The reaction can be performed at substrate concentrations up to 1.0 M.[2][3]
-
Incubate the reaction mixture under controlled conditions (temperature, agitation).
-
Monitor the formation of Methyl (R)-2-chloromandelate, which can achieve an enantiomeric excess of >99%.[2][3]
-
After the reaction is complete, extract the product using an organic solvent and purify as needed.
Enzymatic Kinetic Resolution of (R,S)-2-chloromandelic acid
This route involves the selective reaction of one enantiomer of the racemic acid, allowing for the separation of the desired (R)-enantiomer (as the unreacted substrate).
Materials:
-
(R,S)-2-chloromandelic acid
-
Lipase AK
-
Vinyl acetate (acyl donor)
-
Organic solvent (e.g., toluene)
Procedure:
-
Dissolve (R,S)-2-chloromandelic acid in an organic solvent.
-
Add Lipase AK and vinyl acetate to the solution.
-
The reaction proceeds via an irreversible transesterification.[4]
-
Monitor the reaction to achieve a conversion of the (R)-enantiomer of ≥98.85%, which will leave the (S)-enantiomer acetylated.[4]
-
The remaining (R)-2-chloromandelic acid will have a high enantiomeric excess (≥98.15%).[4]
-
Separate the unreacted (R)-2-chloromandelic acid from the acetylated (S)-enantiomer.
-
Esterify the purified (R)-2-chloromandelic acid to obtain Methyl (R)-2-chloromandelate.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.
Caption: Workflow for the asymmetric reduction of methyl-2-chlorobenzoylformate using Saccharomyces cerevisiae.
Caption: Workflow for the asymmetric reduction of methyl o-chlorobenzoylformate using recombinant E. coli.
Caption: Workflow for the kinetic resolution of (R,S)-2-chloromandelic acid followed by esterification.
References
- 1. Optimization of enantioselective synthesis of methyl (R)-2-chloromandelate by whole cells of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly enantioselective and efficient synthesis of methyl (R)-o-chloromandelate with recombinant E. coli: toward practical and green access to clopidogrel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Clopidogrel Intermediates: Evaluating Methyl 2-(2-chlorophenyl)-2-oxoacetate and its Alternatives
In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a meticulously optimized process where the choice of starting materials profoundly impacts efficiency, purity, and cost. This guide provides a comprehensive comparison of various precursors for the synthesis of a key intermediate for Clopidogrel, an essential antiplatelet medication. We will focus on the advantages of using Methyl 2-(2-chlorophenyl)-2-oxoacetate and compare it with other established precursors, supported by available experimental data and detailed protocols.
Introduction to Clopidogrel and its Synthesis
Clopidogrel is a prodrug that, once metabolized in the liver, irreversibly inhibits the P2Y12 subtype of ADP receptors on platelets, thereby preventing platelet aggregation.[1] It is widely prescribed for the prevention of thrombotic events such as heart attacks and strokes. The synthesis of the active (S)-enantiomer of Clopidogrel is a focal point of research and industrial production, with various synthetic routes developed to maximize yield and enantiomeric purity.[2][3]
A crucial step in many of these syntheses is the formation of the methyl (S)-2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate molecule. The selection of the precursor for the 2-(2-chlorophenyl)-2-oxoacetate moiety significantly influences the overall efficiency of the synthesis.
Comparison of Precursors and Synthetic Routes
Several key precursors have been utilized in the industrial synthesis of Clopidogrel intermediates. This section compares the synthetic routes starting from this compound, o-chlorobenzaldehyde, and 2-chlorobenzyl cyanide, highlighting the advantages and disadvantages of each approach based on available data.
Route 1: Friedel-Crafts Acylation to Yield this compound
One of the most direct methods to introduce the α-keto ester functionality is through the Friedel-Crafts acylation of chlorobenzene with methyl oxalyl chloride. This route directly provides this compound, a versatile intermediate.
Advantages:
-
Directness: This method provides the target α-keto ester in a single step from readily available starting materials.
-
Avoids Polysubstitution: Friedel-Crafts acylation is generally preferred over alkylation as the deactivating nature of the acyl group prevents multiple substitutions on the aromatic ring.
-
No Rearrangements: The acylium ion intermediate is stable and does not undergo rearrangements, leading to a cleaner product profile.
Route 2: Strecker Synthesis starting from o-Chlorobenzaldehyde
A widely documented industrial method for Clopidogrel synthesis begins with the Strecker synthesis, involving the reaction of o-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and a cyanide source.
Process Overview:
-
Condensation of o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with sodium cyanide to form a cyano intermediate.
-
Conversion of the cyano intermediate to an amide.
-
Reaction of the amide with methanol in an acidic medium to yield racemic Clopidogrel.
-
Resolution of the racemate to obtain the desired (S)-enantiomer.
An improved process for the initial steps reports a 92% yield and 98% purity for the in-situ conversion of the cyano intermediate to the amide. However, this route has several drawbacks, including the use of highly toxic cyanide, potential for racemization at high temperatures, and a multi-step process that can be tedious and lead to lower overall yields.
Route 3: Synthesis from 2-Chlorobenzyl Cyanide
Another approach involves the synthesis starting from 2-chlorobenzyl cyanide. This method includes bromination, condensation, hydrolysis, esterification, and resolution steps. The overall yield reported for one such process is 16%.[4]
Route 4: Synthesis via (S)-α-Amino-2-chlorophenylacetic Acid Methyl Ester
This route focuses on preparing the chiral intermediate, (S)-α-amino-2-chlorophenylacetic acid methyl ester, which is then coupled with a thiophene derivative. This approach offers the advantage of introducing the chirality early in the synthesis, potentially avoiding a late-stage resolution of the final product. The synthesis of this chiral intermediate often involves the resolution of the racemic amino acid or its ester.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data for the different synthetic routes leading to Clopidogrel or its key intermediates. It is important to note that a direct, side-by-side comparison under identical conditions is not available in the literature, and the data is compiled from various sources.
| Precursor/Route | Key Steps | Reported Yield | Reported Purity | Reference |
| o-Chlorobenzaldehyde (Strecker Synthesis) | Condensation, Amide formation | 92% (for amide intermediate) | 98% (for amide intermediate) | |
| Resolution of racemic Clopidogrel | 64.9% (for (+)-Clopidogrel camphor sulfonate) | 99.55% (chiral purity) | ||
| 2-Chlorobenzyl Cyanide | Bromination, Condensation, Hydrolysis, Esterification, Resolution | 16% (overall yield) | Not specified | [4] |
| (S)-α-Amino-2-chlorophenylacetic Acid Methyl Ester | Coupling with thiophene derivative | Not explicitly stated for this step, but part of an overall synthesis. | High chiral purity is a key advantage. | [2] |
Experimental Protocols
Synthesis of Amide Intermediate from o-Chlorobenzaldehyde (Strecker Route)
This protocol is adapted from an improved process for large-scale synthesis.
-
To a stirred solution of sodium cyanide (142 mol) in water, simultaneously and slowly add o-chlorobenzaldehyde (142 mol) and a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in water over 30 minutes at 25-35 °C.
-
Heat the reaction mixture at 60 °C for 3 hours.
-
Cool the mixture and extract with dichloromethane.
-
The organic layer containing the cyano intermediate is then converted in-situ to the amide intermediate. (Further details on this conversion are proprietary in the cited literature but generally involve hydrolysis of the nitrile).
-
The resulting amide is obtained with a reported yield of 92% and purity of 98%.
Resolution of Racemic Clopidogrel
This protocol describes the resolution of racemic Clopidogrel base.
-
Dissolve racemic Clopidogrel bisulfate in dichloromethane and neutralize with a sodium carbonate solution.
-
Concentrate the organic layer to obtain the crude racemic Clopidogrel base.
-
Dissolve the residue in acetone and add L-(-)-camphor sulfonic acid monohydrate.
-
Seed the mixture with pure (+)-Clopidogrel camphor sulfonate and stir for 18 hours at 30 °C.
-
Filter the separated solid, wash with acetone, and dry under vacuum to afford (+)-Clopidogrel camphor sulfonate.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes discussed.
Figure 1: Comparison of major synthetic pathways to Clopidogrel intermediates.
Conclusion
The selection of a precursor for the synthesis of Clopidogrel intermediates is a critical decision that balances factors such as cost, efficiency, safety, and the desired purity of the final product. While the Strecker synthesis starting from o-chlorobenzaldehyde is a well-established industrial method, it involves hazardous reagents and a multi-step process that can impact the overall yield.
The route involving an early-stage resolution to obtain the chiral (S)-α-amino-2-chlorophenylacetic acid methyl ester offers the significant advantage of avoiding a late-stage resolution of the final drug molecule, which can be a costly and yield-reducing step.
Ultimately, the optimal choice of precursor and synthetic route will depend on a variety of factors, including the specific capabilities of the manufacturing facility, cost of raw materials, and the desired quality attributes of the final API. Further research directly comparing these synthetic pathways under standardized conditions would be invaluable for making fully informed decisions in the production of this vital medication.
References
- 1. Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Analysis of the Chemical Properties of Methyl Phenylglyoxylate and its Chloro-substituted Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical properties of methyl phenylglyoxylate and its chloro-substituted derivatives, methyl chlorophenylglyoxylate. The introduction of a chlorine atom to the phenyl ring significantly influences the molecule's reactivity, electronic properties, and stability. This comparison is essential for chemists and researchers in drug discovery and organic synthesis, where these compounds serve as versatile intermediates. This document outlines their key chemical characteristics, supported by available experimental data and established chemical principles.
I. Physicochemical Properties
The substitution of a hydrogen atom with a chlorine atom on the phenyl ring of methyl phenylglyoxylate results in notable changes to its physical and chemical properties. The position of the chlorine atom (ortho, meta, or para) further differentiates the properties of the methyl chlorophenylglyoxylate isomers.
| Property | Methyl Phenylglyoxylate | Methyl 2-chlorophenylglyoxylate | Methyl 3-chlorophenylglyoxylate | Methyl 4-chlorophenylglyoxylate |
| Molecular Formula | C₉H₈O₃ | C₉H₇ClO₃ | C₉H₇ClO₃ | C₉H₇ClO₃ |
| Molecular Weight | 164.16 g/mol | 198.60 g/mol | 198.60 g/mol | 198.60 g/mol |
| Appearance | Colorless to pale yellow liquid | Data not available | Data not available | Not specified, likely a solid or oil |
| Boiling Point | 246-248 °C | Data not available | Data not available | Data not available |
| Melting Point | 16 °C | Data not available | Data not available | Data not available |
| Density | ~1.16 g/cm³ | Data not available | Data not available | Data not available |
II. Reactivity and Electronic Effects
The presence of a chlorine atom, an electronegative and deactivating yet ortho-, para-directing group, significantly alters the reactivity of the aromatic ring and the adjacent carbonyl groups.
Methyl Phenylglyoxylate: The phenyl ring in methyl phenylglyoxylate is susceptible to electrophilic aromatic substitution. The α-keto ester moiety is highly electrophilic and readily undergoes nucleophilic attack at the carbonyl carbons.
Methyl Chlorophenylglyoxylate Isomers:
-
Inductive Effect: The electron-withdrawing inductive effect of the chlorine atom deactivates the phenyl ring towards electrophilic substitution compared to the unsubstituted methyl phenylglyoxylate.[1][2][3] This effect is most pronounced in the ortho- and para-positions.
-
Resonance Effect: The lone pairs on the chlorine atom can be donated to the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions.[1][2] However, the inductive effect is generally stronger than the resonance effect for halogens, leading to overall deactivation.[3]
-
Reactivity of Carbonyl Groups: The electron-withdrawing nature of the chloro-substituted phenyl ring is expected to increase the electrophilicity of the α-keto ester carbonyl carbons, making them more susceptible to nucleophilic attack.
The following diagram illustrates the general synthesis pathway for these compounds.
Caption: General synthesis pathway for methyl phenylglyoxylate and methyl chlorophenylglyoxylate.
III. Experimental Protocols
A. Synthesis of Methyl 4-chlorophenylglyoxylate
A common method for the synthesis of aryl glyoxylates is through Friedel-Crafts acylation. The following protocol is based on the synthesis of methyl 4-chlorophenylglyoxylate.[4]
Materials:
-
Chlorobenzene
-
Methyl oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Chloroform
-
Dichloromethane
-
Water
-
Sodium sulfate
-
Ethyl acetate
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
A suspension of aluminum chloride in chloroform is prepared in a reaction vessel at 0 °C.
-
Methyl oxalyl chloride is slowly added to the suspension while maintaining the temperature at 0 °C. The mixture is stirred for 1 hour.
-
Chlorobenzene is then added slowly at 0 °C.
-
The resulting mixture is stirred for 16 hours at room temperature.
-
The reaction is quenched by pouring it into water and diluted with dichloromethane.
-
The organic and aqueous phases are separated. The organic layer is washed with water, dried over sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate/heptane mixture as the eluent to yield methyl 4-chlorophenylglyoxylate.
B. Characterization of α-Keto Esters
The synthesized compounds can be characterized using standard analytical techniques to confirm their structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule. For methyl 4-chlorophenylglyoxylate, the aromatic protons will show a characteristic splitting pattern, and the chemical shifts of the carbonyl carbons will be indicative of the α-keto ester functionality.[4]
2. Mass Spectrometry (MS):
-
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of methyl 4-chlorophenylglyoxylate would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of the chlorine atom.[4]
3. Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of these compounds will show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups.
The following diagram outlines a typical experimental workflow for the synthesis and characterization of these compounds.
References
Safety Operating Guide
Proper Disposal of Methyl 2-(2-chlorophenyl)-2-oxoacetate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-(2-chlorophenyl)-2-oxoacetate, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a halogenated organic compound and must be treated as hazardous waste. The following procedures outline the necessary steps for its safe handling and disposal.
Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile. This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mist.
-
Ensure adequate ventilation.
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials for disposal as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general protocol that should be adapted to your institution's specific guidelines.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its chemical nature as a chlorinated organic compound, this compound is classified as a halogenated organic waste.
-
Segregate Waste: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1][2] This is because the disposal methods, such as incineration, differ for these categories, and mixing them can increase disposal costs and create additional hazards.[2]
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers: Collect waste this compound in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.[3]
-
Avoid Metal Containers: Do not use metal containers for accumulating halogenated solvents, as they can corrode over time.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful/irritant).
-
Keep Closed: The waste container should be kept tightly sealed when not in use to prevent the release of vapors.
Step 3: Storage
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be a secure, well-ventilated area, such as a chemical storage cabinet or under a fume hood.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store away from incompatible materials, particularly strong bases and oxidizing agents.
Step 4: Arranging for Disposal
-
Contact EHS: When the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. Do not overfill the container.
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS office. This will typically include information on the chemical composition and quantity of the waste.
-
Final Disposal: The EHS office will then transport the waste to a licensed hazardous waste disposal facility, where it will likely be disposed of via high-temperature incineration.[1]
Do NOT:
-
Dispose of this compound down the drain.
-
Evaporate the chemical as a means of disposal.
-
Mix it with non-hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily derived from safety data sheets. This information is crucial for risk assessment and safe handling.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₃ | Safety Data Sheets |
| Molecular Weight | 198.61 g/mol | Safety Data Sheets |
| Boiling Point | Not explicitly stated in searches | General chemical properties; may require experimental determination |
| Flash Point | Not explicitly stated in searches | General chemical properties; may require experimental determination |
| Hazard Statements | H302, H315, H319, H335 | Safety Data Sheets |
| Precautionary Codes | P261, P264, P270, P280, P302+P352 | Safety Data Sheets |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making and operational workflow for handling and disposing of this compound.
References
Personal protective equipment for handling Methyl 2-(2-chlorophenyl)-2-oxoacetate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 2-(2-chlorophenyl)-2-oxoacetate. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity. Given the potential hazards associated with this and similar chemical compounds, including potential irritation and toxicity, minimizing exposure is a primary concern.[1][2] All laboratory personnel must review this guide and any available Safety Data Sheet (SDS) from the supplier before commencing work.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure.[3] The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance, and double-gloving allows for the safe removal of a contaminated outer glove.[1][4] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes of the compound, especially when in liquid form or solution, preventing serious eye injury.[1][4][5] |
| Body Protection | A fully-buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[1][5] |
| Respiratory Protection | N95-rated or higher respirator. | Recommended when handling the compound as a powder outside of a certified chemical fume hood or if there is a risk of aerosolization, to prevent inhalation.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure the container is tightly sealed and clearly labeled.
2. Handling and Experimental Procedures:
-
Engineering Controls: All handling of this compound, especially weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Procedural Best Practices:
-
Before starting work, ensure that emergency equipment, including an eyewash station and safety shower, is accessible and operational.[3]
-
Work over a disposable absorbent bench pad to contain any potential spills.[1]
-
When preparing solutions, slowly add the solvent to the compound to avoid splashing.
-
Keep all containers closed when not in use.[3]
-
3. Decontamination:
-
Wipe down all work surfaces within the fume hood with a suitable cleaning agent (e.g., 70% ethanol) after each use.[1]
-
Decontaminate all non-disposable equipment that has come into contact with the compound according to standard laboratory procedures.
4. Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.[1]
-
Unused Compound: Dispose of any unused or waste this compound as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, bench pads, and pipette tips, must be disposed of in a designated hazardous waste container.[1]
-
Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal regulations.[1] Halogenated organic compounds may require separate disposal in designated "Halogenated Organic Waste" containers.[5]
Caption: Step-by-step workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. synzeal.com [synzeal.com]
- 3. editverse.com [editverse.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





